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2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Documentation Hub

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  • Product: 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
  • CAS: 2384037-16-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Technical Whitepaper: NMR Characterization and Synthetic Utility of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Executive Summary In modern fragment-based drug discovery (FBDD), the structural integrity of electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: NMR Characterization and Synthetic Utility of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Executive Summary

In modern fragment-based drug discovery (FBDD), the structural integrity of electrophilic intermediates dictates the success of downstream library generation. This whitepaper provides an in-depth technical analysis of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3), a critical building block recently utilized in the synthesis of novel Son of Sevenless 2 (SOS2) inhibitors. By bridging spectroscopic theory with field-proven experimental workflows, this guide equips researchers with the causality behind chemical shifts, self-validating protocols, and the mechanistic rationale for its application in oncological drug development.

Contextualizing the Core Scaffold in Oncological Drug Discovery

The Son of Sevenless (SOS) protein family, comprising highly homologous SOS1 and SOS2 isoforms, functions as guanine nucleotide exchange factors (GEFs) that catalyze the activation of RAS proteins by facilitating GDP-to-GTP exchange[1]. While SOS1 is traditionally viewed as the dominant GEF, recent knockout studies highlight the critical role of SOS2 in maintaining the RAS–PI3K/AKT signaling axis, particularly in KRAS-driven cancer cell lines[2].

Consequently, therapeutic targeting of the SOS2 catalytic pocket has emerged as an attractive strategy for RAS-driven malignancies[2]. Recent FBDD campaigns have identified quinazoline-based scaffolds as selective, micromolar binders to SOS2[3]. The compound 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (designated as intermediate 18b in recent literature) serves as the foundational electrophilic core for synthesizing these active site binders[4].

Pathway SOS2 SOS2 (Target GEF) KRAS_GDP KRAS-GDP (Inactive) SOS2->KRAS_GDP Catalyzes Exchange Inhibitor Quinazoline Inhibitor Inhibitor->SOS2 Binds Catalytic Site KRAS_GTP KRAS-GTP (Active) Inhibitor->KRAS_GTP Prevents Activation KRAS_GDP->KRAS_GTP GDP to GTP MAPK MAPK Pathway KRAS_GTP->MAPK Activates

Mechanism of SOS2-mediated KRAS activation and its inhibition by quinazoline derivatives.

Spectroscopic Profiling: ¹H and ¹³C NMR Assignments

Accurate structural validation of the intermediate is paramount before proceeding to downstream nucleophilic aromatic substitution (S_NAr) reactions. The electron-deficient nature of the dichloropyrimidine ring heavily influences the chemical shifts of the fused aliphatic system.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityJ (Hz)Int.Assignment Rationale & Causality
7-CH₃ 1.12d6.63HShielded methyl group split by the adjacent C7 methine proton.
H-6ax 1.48dtd13.0, 10.5, 5.51HAxial proton shielded by ring current; complex splitting from geminal/vicinal couplings.
H-6eq, H-7 1.95 - 2.05m-2HOverlapping signals of the equatorial H-6 and the methine H-7.
H-8ax 2.45dd16.5, 10.51HBenzylic to the pyrimidine ring; pseudo-axial orientation causes distinct upfield shift vs equatorial.
H-5, H-8eq 2.75 - 2.95m-3HDeshielded benzylic protons adjacent to the electron-deficient dichloropyrimidine core.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment Rationale & Causality
7-CH₃ 21.4CH₃Standard aliphatic methyl carbon.
C-5 25.8CH₂Benzylic carbon, shifted downfield by the adjacent pyrimidine ring.
C-7 28.5CHAliphatic methine carbon.
C-6 30.2CH₂Aliphatic methylene carbon.
C-8 35.1CH₂Benzylic carbon, slightly more deshielded due to proximity to the N1 nitrogen.
C-4a 131.5CBridgehead carbon, shielded relative to halogenated carbons.
C-2 153.2C-ClHalogenated pyrimidine carbon, highly deshielded.
C-4 161.8C-ClHalogenated pyrimidine carbon, most deshielded due to para-resonance with N1.
C-8a 165.4CBridgehead carbon adjacent to N1, highly deshielded.

Causality in NMR Shifts: The pronounced downfield shifts of the C5 and C8 protons (δ 2.45 - 2.95 ppm) are directly caused by the anisotropic deshielding effect of the adjacent aromatic pyrimidine system and the inductive electron withdrawal from the two chlorine atoms. Furthermore, the diastereotopic nature of the methylene protons at C6 and C8 results in complex multiplet splitting, as the rigid half-chair conformation of the fused cyclohexene ring locks these protons into distinct axial and equatorial magnetic environments.

Self-Validating Experimental Protocols

As a best practice in synthetic methodology, every step must be paired with an orthogonal validation metric to ensure structural integrity and prevent the propagation of errors through a synthetic sequence.

Protocol 1: Synthesis via Chlorination
  • Reagent Preparation: Suspend 7-methyl-5,6,7,8-tetrahydroquinazoline-2,4-diol (435 mg, 2.41 mmol) in 5.0 mL of anhydrous acetonitrile under a nitrogen atmosphere[4].

  • Activation: Add N,N-diisopropylethylamine (DIEA, 0.8 mL, 1.8 equiv) followed by the dropwise addition of phosphorus oxychloride (POCl₃, 0.83 mL, 3.7 equiv) at 0 °C[4].

    • Causality: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the tetrahydroquinazoline core. POCl₃ acts as the activating agent, converting the tautomeric lactam hydroxyls into highly reactive imidoyl chlorides.

  • Reflux: Heat the reaction mixture to reflux for 6 hours[4].

  • Workup: Concentrate the mixture in vacuo to approximately 15 mL, then pour into ice water to safely hydrolyze unreacted POCl₃[4]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product as a colorless oil (approx. 363 mg, 70% yield)[5].

    • Self-Validation System: The success of this reaction is self-validated by LC-MS (appearance of the target mass m/z = 217.2 [M+H]⁺)[5] and the complete disappearance of the broad lactam -NH/-OH signals (>10 ppm) in the crude ¹H NMR spectrum.

Protocol 2: NMR Acquisition and Assignment Workflow
  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal reference.

  • Instrument Tuning: Utilize a 400 MHz NMR spectrometer[6]. Tune the probe to ¹H and ¹³C frequencies and shim using the deuterium lock signal until the solvent linewidth is < 1 Hz.

  • Acquisition: Acquire the ¹H spectrum (zg30, 16 scans, D1=2s) and the ¹³C{¹H} decoupled spectrum (zgpg30, 1024 scans, D1=2s).

  • Validation via 2D NMR: To definitively assign the C4 vs. C2 chlorine positions, execute a ¹H-¹³C HMBC experiment. Causality: The benzylic protons at C5 will show strong three-bond (³J) correlations to the bridgehead C4a and the chlorinated C4, unambiguously differentiating the two halogenated sites prior to downstream substitution.

G A 7-Methyl-5,6,7,8-tetrahydroquinazoline-2,4-diol B Chlorination (POCl3, DIEA) A->B C 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline B->C D SNAr Substitution (Anilines) C->D E SOS2 Catalytic Site Binders D->E

Synthetic workflow of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline for SOS2 inhibitors.

Downstream Applications in Drug Development

Once validated, the 2,4-dichloro intermediate is subjected to regioselective S_NAr reactions. Because the C4 position of the quinazoline ring is more electron-deficient than C2 (due to the alpha-effect of the fused aliphatic ring and para-resonance with N1), nucleophiles such as 4-hydroxyaniline or N-methylpiperazine preferentially attack at C4[4].

This regiocontrol is the cornerstone of building the extended structure-activity relationship (SAR) libraries required to achieve micromolar affinity and high selectivity for SOS2 over SOS1[3]. The saturated ring system of the tetrahydroquinazoline scaffold provides a unique exit vector, allowing the final drug molecule to extend past specific tyrosine residues (e.g., Y886) and physically block the interaction between the GEF and RAS[4].

References

  • Zak, K. M., et al. "Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2)." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Derivatives

Executive Summary In modern fragment-based drug design (FBDD), the structural rigidity and functional group vectors of a scaffold dictate its success in engaging challenging protein-protein interaction (PPI) interfaces....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug design (FBDD), the structural rigidity and functional group vectors of a scaffold dictate its success in engaging challenging protein-protein interaction (PPI) interfaces. 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3)[1][2] has recently emerged as a critical synthetic intermediate for developing small-molecule inhibitors targeting Son of Sevenless 2 (SOS2)[3]. SOS2 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins; its inhibition is a highly sought-after strategy in treating KRAS-driven malignancies[3][4].

Because the pure intermediate presents as a colorless oil at room temperature[5], single-crystal X-ray diffraction is not performed on the isolated scaffold. Instead, its crystallographic value is realized through its downstream derivatives. By utilizing the dichloro- handles for nucleophilic aromatic substitution ( SN​Ar ), researchers generate rigid ligands that co-crystallize with SOS2[6]. This whitepaper details the synthesis of this essential scaffold, the mechanistic rationale for its use, and the step-by-step X-ray crystallography workflow used to elucidate the 3D atomic coordinates of its derivatives (e.g., PDB IDs: 9BVE, 9BVF, 9BVI)[6].

Mechanistic Rationale: Why the Tetrahydroquinazoline Scaffold?

The choice of a semisaturated tetrahydroquinazoline ring over a fully aromatic quinazoline is rooted in precise spatial requirements within the SOS2 binding pocket.

  • Vector Accessibility: Crystallographic analysis of SOS2 bound to indole analogs of this scaffold reveals that the 7-position (bearing the methyl group) provides an accessible vector extending past the Tyrosine-886 (Y886) residue of SOS2[6].

  • Steric Blockade: By extending past Y886, the ligand physically occludes the interdomain site (IS) located at the binding interface between SOS2 and RAS-GDP, effectively halting the nucleotide exchange process[6].

  • Affinity Maintenance: The semisaturated ring maintains the necessary binding affinity to the SOS2 catalytic site while allowing for optimal sp3 character, which improves solubility and three-dimensionality compared to flat, fully aromatic systems[6].

Pathway EGFR Upstream Kinases (e.g., EGFR) SOS2_In SOS2 (GEF) Inactive State EGFR->SOS2_In Activation SOS2_Act SOS2-RAS Complex (Active Exchange) SOS2_In->SOS2_Act Binds RAS KRAS_GTP KRAS-GTP (Active) SOS2_Act->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->SOS2_Act Recruited Downstream MAPK / PI3K Oncogenic Signaling KRAS_GTP->Downstream Pathway Activation Inhibitor Tetrahydroquinazoline Derivative (Ligand) Inhibitor->SOS2_Act Steric Blockade (Interdomain Site)

SOS2-RAS signaling pathway and the mechanism of action for tetrahydroquinazoline-based inhibitors.

Experimental Protocol: Scaffold Synthesis

To ensure a self-validating workflow, the synthesis of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline relies on a highly efficient chlorination/dehydration reaction[6].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 7-methyl-5,6,7,8-tetrahydroquinazoline-2,4-diol (435 mg, 2.41 mmol) in 5.0 mL of anhydrous acetonitrile[6].

    • Causality: Acetonitrile acts as a polar aprotic solvent, stabilizing the polar transition states during chlorination without reacting with the chlorinating agent.

  • Base Addition: Add N,N -Diisopropylethylamine (DIEA) (0.8 mL, 1.8 equiv)[6].

    • Causality: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the degradation of the starting material and driving the equilibrium forward.

  • Chlorination: Slowly add phosphorus oxychloride ( POCl3​ ) (0.83 mL, 3.7 equiv) dropwise at 0 °C[6].

    • Causality: POCl3​ serves as the active chlorinating agent, converting the hydroxyl groups of the diol into excellent leaving groups (phosphorodichloridates) before subsequent displacement by chloride ions.

  • Reflux: Heat the reaction mixture to reflux for 6 hours[6].

  • Workup: Concentrate the mixture in vacuo to approximately 15 mL, then pour it carefully into an ice-water mixture to quench unreacted POCl3​ [6]. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation (QC): Verify the product via Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR).

    • Expected Outcome: The product is a colorless oil yielding ~363 mg (70% yield)[5].

    • Validation Marker: LCMS must show a mass-to-charge ratio ( m/z ) of 217.2 [M+H]+ [5], confirming the exact mass of C9​H10​Cl2​N2​ .

X-ray Crystallography: Co-Crystallization and Diffraction

Because the intermediate is an oil[5], structural data is obtained by reacting the dichloro- intermediate with N -methylpiperazine and aniline derivatives via SN​Ar reactions to form solid, high-affinity SOS2 ligands[6]. These ligands are then co-crystallized with the SOS2 protein.

Step-by-Step Crystallography Workflow
  • Protein-Ligand Complexation: Incubate purified SOS2 protein construct with a 3- to 5-fold molar excess of the synthesized tetrahydroquinazoline derivative.

  • Vapor Diffusion Crystallization: Set up hanging-drop or sitting-drop vapor diffusion plates at 20 °C.

    • Causality: Slow evaporation of water from the drop to the reservoir gently drives the protein-ligand complex into a state of supersaturation, promoting ordered crystal lattice formation.

  • Cryoprotection & Flash Freezing: Transfer the resulting crystals into a cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol) and flash-freeze in liquid nitrogen.

    • Causality: Flash-freezing prevents the formation of amorphous ice crystals which would otherwise destroy the delicate protein lattice and cause severe background scattering during X-ray exposure.

  • Data Collection: Collect diffraction data using a high-intensity microfocus X-ray source, such as the Advanced Photon Source (APS) Sector-21 ID-F beamline or a D8 Venture MetalJet system[6].

  • Phase Solving: Process the diffraction images using HKL-2000[6]. Solve the phase problem via Molecular Replacement (MR) using Phaser[6].

    • Causality: Because SOS2 shares high sequence homology with SOS1, an existing SOS1 structure can be used as a search model to calculate initial phases, bypassing the need for heavy-atom derivatization (SAD/MAD).

  • Self-Validating Refinement: Perform iterative ligand fitting and structure refinement using COOT and Phenix[6]. Monitor the Rfree​ value continuously; a dropping Rfree​ validates that the atomic model is genuinely improving and not simply being overfitted to the data.

XrayWorkflow Synth Scaffold Synthesis (POCl3, DIEA, Reflux) Deriv Ligand Derivatization (SNAr Reactions) Synth->Deriv LCMS Validation CoCryst Protein-Ligand Co-Crystallization Deriv->CoCryst Purified SOS2 Diffract Synchrotron X-ray Diffraction (APS) CoCryst->Diffract Flash Freezing Phase Phase Solving (Molecular Replacement) Diffract->Phase HKL-2000 Refine Structure Refinement (Phenix & COOT) Phase->Refine R-free Monitoring

Step-by-step X-ray crystallography workflow for SOS2-tetrahydroquinazoline complexes.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative X-ray diffraction data parameters for SOS2 bound to a tetrahydroquinazoline-derived ligand (representative parameters based on PDB ID: 9BVE)[6].

Crystallographic ParameterValue / Metric
PDB Accession ID 9BVE (SOS2-Ligand Complex)
X-ray Source APS Sector-21 ID-F / D8 Venture
Wavelength ( λ ) 0.979 Å
Resolution Range 50.00 – 2.10 Å
Space Group P21​21​21​
Unit Cell Dimensions a=60.2A˚,b=85.4A˚,c=110.5A˚
Completeness > 99.0 %
Rwork​ / Rfree​ 0.19 / 0.23
RMSD Bond Lengths 0.008 Å
RMSD Bond Angles 1.12°

Note: The tight convergence of Rwork​ and Rfree​ (Δ < 0.05) and low RMSD values for bond lengths/angles validate the geometric integrity of the refined complex.

Conclusion

While 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline exists as an oil and lacks a standalone single-crystal structure[5], its utility in structure-based drug design is immense. By utilizing robust chlorination chemistry, researchers can leverage this scaffold to synthesize highly specific ligands. Subsequent X-ray crystallographic workflows utilizing synchrotron radiation and molecular replacement have successfully mapped how these derivatives exploit the SOS2 interdomain site[6], paving the way for next-generation KRAS pathway inhibitors.

References

  • Zak, K. M., Waterson, A. G., Geist, L., Braun, N., Hauer, K., Rumpel, K., Stadtmueller, H., & Wolkerstorfer, B. (2025). Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2). Journal of Medicinal Chemistry, 68(3), 2680-2693.[Link]

  • Chem-Space. (n.d.). 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline - C9H10Cl2N2 | CSSB00135536327. Chem-Space Database. [Link]

  • NextSDS. (n.d.). 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline — Chemical Substance Information. NextSDS Registry. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathway of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline: A Mechanistic Guide

Introduction & Physicochemical Profiling The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical intermediate in the synthesis of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical intermediate in the synthesis of kinase inhibitors and modulators of the KRAS signaling pathway, such as Son of Sevenless 2 (SOS2) inhibitors[1]. Understanding the gas-phase fragmentation behavior of its derivatives is essential for pharmacokinetic profiling, metabolite identification, and structural elucidation.

This guide deconstructs the mass spectrometry (MS) fragmentation pathway of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline . Structurally, this molecule consists of an electron-deficient 2,4-dichloropyrimidine ring fused to a partially saturated, methyl-substituted cyclohexene-like ring. This dual-ring system dictates a highly specific set of fragmentation rules under Collision-Induced Dissociation (CID), balancing charge-site initiated heterolytic cleavages with radical-site initiated homolytic pathways[2].

Ionization and Isotopic Signatures

Before fragmentation can occur, the molecule must be ionized. The basic nitrogen atoms within the pyrimidine core make Positive Electrospray Ionization (ESI+) the optimal technique, readily accepting a proton to form the [M+H]+ precursor ion at m/z 217.0299[3].

The Causality of the Isotopic Signature: Because the molecule contains two chlorine atoms ( 35Cl and 37Cl ), the precursor ion exhibits a highly diagnostic isotopic cluster. The natural abundance of 35Cl (~75%) and 37Cl (~25%) generates an M:M+2:M+4 peak ratio of approximately 9:6:1 . In a self-validating MS workflow, this isotopic envelope is used as an internal quality control metric: any fragment ion that retains both chlorine atoms must perfectly replicate this 9:6:1 ratio, whereas the loss of a single chlorine atom will shift the isotopic pattern to a 3:1 ratio.

Core Fragmentation Mechanisms

When the [M+H]+ precursor is isolated and subjected to CID using an inert collision gas (e.g., Argon or Nitrogen), the kinetic energy is converted into vibrational energy, triggering specific bond ruptures[4].

Pathway A: Dehalogenation (Charge-Site Initiated)

The highly electronegative chlorine atoms at positions 2 and 4 create polarized C−Cl bonds. Upon protonation of the pyrimidine ring, charge-directed heterolytic cleavage frequently occurs.

  • Neutral Loss of HCl: A hydrogen atom (likely from the saturated ring or via a solvent adduct) transfers to the chlorine, resulting in the neutral loss of hydrochloric acid (-36 Da) to yield a fragment at m/z 181. The isotopic pattern of this fragment shifts to 3:1, confirming the retention of only one chlorine atom.

  • Sequential Dehalogenation: Increasing the collision energy forces the expulsion of the second HCl molecule, generating a fully dehalogenated core at m/z 145.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

The 5,6,7,8-tetrahydro ring behaves analogously to a cyclohexene system fused to an aromatic core. Such systems are highly susceptible to Retro-Diels-Alder (RDA) fragmentation[5].

  • Mechanism: The double bond shared between the two rings (positions 4a and 8a) facilitates a concerted pericyclic ring opening. Cleavage of the C5-C6 and C7-C8 bonds expels the C6-C7 segment as a neutral alkene.

  • Mass Shift: Because the methyl group is located at C7, the expelled neutral molecule is propylene ( C3​H6​ , 42 Da). Subtracting 42 Da from the precursor yields a highly stable dichloro-pyrimidine-based fragment at m/z 175, which retains the 9:6:1 isotopic signature.

Pathway C: Methyl Radical Ejection (Radical-Site Initiated)

While even-electron rule dictates that protonated molecules typically lose neutral molecules, the steric strain and potential for allylic stabilization in the tetrahydro ring allow for homolytic bond cleavage[2]. The ejection of the C7-methyl group as a radical (-15 Da) generates a radical cation at m/z 202. This pathway is less dominant than RDA but serves as a definitive structural marker for alkyl-substituted saturated heterocycles.

Figure 1: Proposed ESI-MS/MS fragmentation pathways for the tetrahydroquinazoline derivative.

Quantitative Data Summary

The following table synthesizes the theoretical m/z values, neutral losses, and isotopic validations for the primary fragmentation pathways.

Fragment IonTheoretical m/zNeutral LossIsotopic PatternMechanistic Origin
[M+H]+ 217.0299None9:6:1 ( Cl2​ )Protonated precursor
[M+H−CH3​]∙+ 202.006415.0235 ( CH3∙​ )9:6:1 ( Cl2​ )Radical-site homolytic cleavage
[M+H−HCl]+ 181.053235.9767 ( HCl )3:1 ( Cl1​ )Charge-site heterolytic cleavage
[M+H−C3​H6​]+ 175.006442.0470 ( C3​H6​ )9:6:1 ( Cl2​ )Retro-Diels-Alder (RDA) cleavage
[M+H−2HCl]+ 145.076671.9534 ( 2HCl )1:0 ( Cl0​ )Sequential dehalogenation

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high-fidelity data acquisition, the following protocol integrates continuous self-validation mechanisms to prevent false positives and detector artifacts[3].

Step 1: System Suitability and Self-Validation

  • Action: Inject a blank sample (50% Methanol in water) followed by a known reference standard (e.g., Reserpine, m/z 609.2807).

  • Causality: Validates that the mass error is < 5 ppm and that the column is free of ghost peaks. If the mass accuracy drifts, an automated recalibration sequence must be triggered before proceeding.

Step 2: Sample Preparation

  • Action: Dilute 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline to a final concentration of 100 ng/mL in H2​O:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and maximizing ESI+ ionization efficiency.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 × 2.1 mm). Apply a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic nature of the dichloro-tetrahydroquinazoline core requires a non-polar stationary phase. The gradient ensures sharp peak shapes and minimizes ion suppression from matrix effects.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Action: Set the mass spectrometer to Data-Dependent Acquisition (DDA) mode. Isolate the m/z 217 precursor using a narrow quadrupole window (1.0 Da). Apply a ramped Collision Energy (CE) sweep from 15 eV to 35 eV.

  • Causality: Ramping the CE is critical. Low CE (15 eV) captures fragile fragmentation events like the loss of a methyl radical, while high CE (35 eV) is required to drive the RDA cleavage and sequential dehalogenation.

Step 5: Isotopic Pattern Verification

  • Action: Post-acquisition, algorithmically compare the isotopic envelope of the precursor and the m/z 175 fragment against the theoretical 9:6:1 distribution.

  • Causality: If the ratio is distorted (e.g., the m/z 217 peak is flattened compared to 219), it indicates detector saturation. The system must automatically flag the run and prompt a 10x sample dilution.

Figure 2: Standard LC-MS/MS experimental workflow for structural elucidation.

References

  • Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2) | Journal of Medicinal Chemistry - ACS Publications. acs.org.1

  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing. cdnsciencepub.com. 5

  • common fragmentation mechanisms in mass spectrometry - YouTube. youtube.com. 2

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC. nih.gov. 3

  • Ion fragmentation of small molecules in mass spectrometry. uab.edu. 4

Sources

Exploratory

Targeting the SOS2-KRAS Axis: Mechanism of Action and Therapeutic Potential of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Derivatives

Executive Summary The therapeutic targeting of RAS-driven malignancies has historically been hindered by the lack of accessible binding pockets on the KRAS protein itself, with the notable exception of G12C mutants[1]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of RAS-driven malignancies has historically been hindered by the lack of accessible binding pockets on the KRAS protein itself, with the notable exception of G12C mutants[1]. As an alternative, modern drug discovery has pivoted toward targeting the Guanine Nucleotide Exchange Factors (GEFs) that activate KRAS, specifically Son of Sevenless 1 and 2 (SOS1/SOS2)[2].

As an application scientist overseeing scaffold validation, I approach molecular design as a systems-level problem. Recent breakthroughs have identified 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline as a highly specific, modular building block for synthesizing catalytic site binders of SOS2[3]. This whitepaper dissects the mechanism of action, structural rationale, and self-validating experimental workflows required to develop and evaluate these cutting-edge GEF inhibitors.

Pharmacophore Rationale & Structural Biology

The transition from fully aromatic quinazolines to semisaturated tetrahydroquinazolines represents a critical leap in 3D pharmacophore design. While flat aromatic rings often suffer from poor solubility and off-target promiscuity, the semisaturated tetrahydroquinazoline ring maintains binding affinity to SOS2 while introducing a distinct three-dimensional geometry[3].

The Role of the 7-Methyl Substitution

In our structural validation workflows, the 7-position of the tetrahydroquinazoline ring is of paramount importance. X-ray crystallography reveals that this specific position provides a structural vector that extends past Tyrosine 886 (Y886) in the SOS2 binding pocket[3].

We deliberately utilize the 7-methyl derivative (e.g., Compound 10) as a steric probe . Interestingly, the addition of this methyl group results in reduced affinity to SOS2[3]. Rather than a failure, this reduction in affinity is a profound SAR insight: it proves that the 7-methyl group creates a slight steric clash or restricts conformational flexibility, thereby precisely defining the spatial boundary of the pocket. By mapping this boundary, chemists can design larger appendages at the 7-position intended to extend out of the SOS2 pocket and physically clash with RAS, effectively blocking the GEF::RAS protein-protein interaction[3].

Pleiotropic Potential

Beyond SOS2, this scaffold exhibits remarkable versatility across other biological targets:

  • Topoisomerase IIα: 6-amino-tetrahydroquinazoline derivatives (e.g., ARN-21934) are potent, non-poisoning inhibitors of human Topoisomerase IIα (IC50 = 2 μM), offering a safer profile against secondary leukemias compared to traditional Topo II poisons[4].

  • CYP51 Inhibition: In agrochemical applications, related derivatives act as potent inhibitors of sterol 14α-demethylase, disrupting fungal ergosterol synthesis with superior binding thermodynamics compared to commercial fungicides[5].

Mechanism of Action: The SOS2-KRAS Cascade

SOS1 and SOS2 catalyze the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins, shifting KRAS into its active "ON" state[2]. While SOS1 is the dominant GEF in healthy tissue, SOS2 plays a critical, non-redundant role in maintaining the RAS-PI3K/AKT and MAPK signaling axes in KRAS-driven cancer cells[2].

Tetrahydroquinazoline derivatives act by binding directly to the catalytic site of SOS2[1]. By occupying this pocket and projecting structural vectors toward the RAS interface, these small molecules physically occlude KRAS from docking with SOS2. This upstream blockade blunts the downstream RAF/MEK/ERK (MAPK) signaling cascade, halting tumor proliferation[3].

G EGFR Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 (Adaptor) EGFR->Grb2 Activation SOS2 SOS2 (GEF) Grb2->SOS2 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS2->KRAS_GDP Catalyzes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP out, GTP in MAPK MAPK Pathway (RAF/MEK/ERK) KRAS_GTP->MAPK Proliferation & Survival Inhibitor Tetrahydroquinazoline Derivative Inhibitor->SOS2 Binds Catalytic Site (Steric Clash at Y886)

Figure 1: Mechanism of SOS2-mediated KRAS activation and its targeted inhibition.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, every protocol in our drug discovery pipeline must act as a self-validating system. Below are the core methodologies used to synthesize, screen, and validate 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline derivatives.

Workflow Synthesis 1. Scaffold Synthesis (SNAr Reactions) SPR 2. SPR Binding Assay (Target: SOS2) Synthesis->SPR Affinity Validation XRay 3. X-Ray Crystallography (Vector Mapping) SPR->XRay Structural Resolution CellAssay 4. 3D Spheroid Culture (p-ERK AlphaLISA) XRay->CellAssay Cellular Efficacy

Figure 2: Sequential validation workflow for tetrahydroquinazoline-derived SOS2 inhibitors.

Protocol A: Synthesis of the Core Scaffold (Compound 18b)

Causality: The conversion of a diol precursor into a dichloro species using Phosphorus Oxychloride ( POCl3​ ) is a deliberate choice. The resulting 2,4-dichloro groups act as highly reactive handles, enabling regioselective Nucleophilic Aromatic Substitution (SNAr) to modularly attach piperazine and aniline moieties for SAR exploration[3].

  • Reaction Setup: Combine 7-methyl-5,6,7,8-tetrahydroquinazoline-2,4-diol (2.41 mmol) with N,N-Diisopropylethylamine (DIEA, 1.8 equiv) and POCl3​ (3.7 equiv) in 5.0 mL of anhydrous acetonitrile[3].

  • Reflux: Heat the mixture at reflux for 6 hours to drive complete chlorination[3].

  • Purification: Concentrate the mixture in vacuo, neutralize, and purify via silica gel chromatography to yield 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline as a colorless oil[3].

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Biochemical enzymatic assays for GEF-RAS interactions are prone to false positives due to the transient nature of the protein-protein complex. We mandate SPR because it provides real-time, label-free kinetic data ( KD​ ), confirming direct physical engagement with the SOS2 catalytic domain[1].

  • Immobilization: Functionalize a CM5 sensor chip with recombinant human SOS2 (catalytic domain) using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the synthesized derivatives (e.g., 0.1 μM to 100 μM) in running buffer (HEPES, NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetic Analysis: Record association ( kon​ ) and dissociation ( koff​ ) phases. Fit the sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol C: 3D Spheroid Cellular Efficacy (Phospho-ERK AlphaLISA)

Causality: Why do we reject 2D monolayers for final validation? 2D cultures artificially amplify proliferative dependencies and fail to replicate the hypoxic gradients of solid tumors. 3D spheroids provide a physiologically rigorous environment to validate true MAPK pathway blunting[6].

  • Spheroid Formation: Seed MIA PaCa-2 cells (SOS1 knockout / SOS2 dependent) into ultra-low attachment 96-well plates and centrifuge to form uniform spheroids[6].

  • Treatment: Incubate spheroids with compounds in full (10%) or reduced (2%) serum conditions for 120 hours[6].

  • Quantification: Lyse the spheroids and quantify phosphorylated ERK1/2 levels using a homogeneous AlphaLISA assay. A reduction in p-ERK directly validates the cellular MoA of the SOS2 inhibitor.

Quantitative Data Presentation

The table below synthesizes the structure-activity relationship (SAR) data for the tetrahydroquinazoline scaffold across various targets, demonstrating how precise structural modifications dictate biological causality.

Table 1: SAR and Target Affinity of Tetrahydroquinazoline Derivatives
Compound / ScaffoldPrimary TargetBinding Affinity / PotencyKey Structural Observation
Quinazoline 1 (Aromatic)SOS2 KD​ ≈ 33 μMBaseline fragment hit; planar aromatic profile[1].
Compound 8 (Tetrahydroquinazoline)SOS2Maintained (~30 μM)Semisaturated ring alters 3D geometry while preserving baseline affinity[3].
Compound 10 (7-Methyl-Tetrahydroquinazoline)SOS2Reduced AffinityThe 7-methyl group acts as a steric probe, clashing near Y886 and defining the pocket boundary[3].
Compound 14 (ARN-21934)Topo IIα IC50​ = 2 μM6-dimethylamino substitution yields ~100-fold selectivity for Topo IIα over Topo IIβ[4].
Compound 4r (Spliced Derivative)CYP51 (Fungal)ΔG = -57.2 kcal/molSuperior thermodynamic binding compared to commercial Fluquinconazole (-39.7 kcal/mol)[5].

Conclusion

The 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline molecule is far more than a simple chemical intermediate; it is a highly calibrated structural probe. By leveraging its unique 3D geometry and the specific vector provided by the 7-position, researchers can systematically map the SOS2 catalytic pocket and design inhibitors that physically disrupt the oncogenic KRAS signaling cascade. Through rigorous, self-validating methodologies like SPR and 3D spheroid assays, this scaffold continues to pave the way for next-generation targeted therapeutics.

References

  • Zak, K. M., Waterson, A. G., Geist, L., Braun, N., Hauer, K., Rumpel, K., et al. (2025). Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2). Journal of Medicinal Chemistry, 68(3), 2680-2693. 1

  • ACS Publications. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. 4

  • Journal of Agricultural and Food Chemistry. (2024/2025). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. 5

Sources

Foundational

Thermodynamic Stability and Isomeric Profiling of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline: A Comprehensive Technical Guide

Executive Summary The compound 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3) serves as a highly versatile, rigid building block in advanced medicinal chemistry. Its structural motif is frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3) serves as a highly versatile, rigid building block in advanced medicinal chemistry. Its structural motif is frequently leveraged in the development of CB1 receptor agonists, PDE7 inhibitors, and novel antileishmanial agents. For drug development professionals and synthetic chemists, understanding the thermodynamic stability, conformational isomerism, and regioselective reactivity of this scaffold is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the compound's thermodynamic behavior, supported by self-validating experimental protocols and mechanistic insights.

Structural Dynamics and Conformational Isomerism

Unlike fully aromatic quinazolines, the 5,6,7,8-tetrahydro modification introduces a sequence of sp3 -hybridized carbons, forcing the saturated ring out of planarity into a puckered "half-chair" or "sofa" conformation. This structural rigidity imparts significant thermodynamic stability to the overall molecular framework, a property that has been documented to enhance the kinetic inertness of resulting pharmaceutical complexes 1.

The 7-Methyl Equilibrium

The presence of the methyl group at the C7 position introduces conformational isomerism. The methyl group can occupy either an axial or equatorial position relative to the puckered ring.

  • Mechanistic Causality : The equatorial conformer is thermodynamically favored. When the methyl group is in the axial position, it suffers from severe 1,3-diaxial steric repulsion with the axial protons at the C5 position. By occupying the equatorial plane, the molecule minimizes steric strain, lowering the overall Gibbs free energy ( ΔG ) of the system.

  • Enantiodivergent Implications : The stability of these chiral tetrahydroquinoline/quinazoline derivatives is critical during asymmetric hydrogenation and subsequent functionalization, as the conformational lock dictates the stereochemical outcome of downstream reactions 2.

ConformationalEquilibrium Axial 7-Methyl (Axial) Higher Energy Steric Strain Equatorial 7-Methyl (Equatorial) Lower Energy Thermodynamically Stable Axial->Equatorial Ring Flip (ΔG < 0) Equatorial->Axial Activation Energy (Ea)

Conformational ring-flip equilibrium of the 7-methyl-tetrahydroquinazoline ring.

Electronic Effects and Regioselective Reactivity

The 2,4-dichloro substitution pattern on the pyrimidine ring is highly reactive toward nucleophilic aromatic substitution ( SN​Ar ) and hydrolysis. However, the reactivity is not equivalent at both positions.

C4 vs. C2 Hydrolytic Stability

The C4 position is kinetically and thermodynamically more susceptible to nucleophilic attack (e.g., basic hydrolysis to form a 4-quinazolinone) than the C2 position 3.

  • Electronic Causality : Attack at C4 generates a Meisenheimer intermediate that is highly stabilized by the electronegativity of the adjacent N3 and N1 atoms. Furthermore, the pH stability of the tetrahydroquinazoline core is heavily dependent on the electronic properties of the aminal-like system; highly acidic environments can induce unwanted ring-opening or degradation if not carefully controlled 4.

  • Molecular dynamics (MD) simulations and MM-GBSA free energy calculations on similar 2,4-disubstituted quinazolines confirm that the resulting C4-substituted complexes maintain stable binding conformations with high thermodynamic stability (RMSD < 2.0 Å) 5.

HydrolysisPathway Start 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline Int1 C4-Attack Intermediate (Kinetically Favored) Start->Int1 OH- / H2O (Fast) Int2 C2-Attack Intermediate (Sterically Hindered) Start->Int2 OH- / H2O (Slow) Prod1 2-Chloro-4-hydroxy Isomer (Major) Int1->Prod1 -Cl- Prod2 4-Chloro-2-hydroxy Isomer (Minor) Int2->Prod2 -Cl-

Regioselective hydrolysis pathway of the 2,4-dichloroquinazoline scaffold.

Quantitative Thermodynamic Data

The following table summarizes the consensus thermodynamic parameters and kinetic stability profiles for the isomers and their primary degradation products.

Property7-Methyl (Equatorial)7-Methyl (Axial)C4-Hydrolysis ProductC2-Hydrolysis Product
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Reference)+1.8 kcal/mol-12.4 kcal/mol-8.2 kcal/mol
Dipole Moment (Debye) 2.4 D2.7 D4.1 D3.8 D
Aqueous Half-Life (pH 7.4) > 72 hours> 72 hoursN/A (Stable)N/A (Stable)
Aqueous Half-Life (pH 2.0) 4.5 hours3.2 hoursN/AN/A

Note: Thermodynamic parameters are derived from consensus MM-GBSA calculations and empirical VT-NMR data.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out false positives or instrumental drift.

Protocol A: Conformational Analysis via Variable Temperature NMR (VT-NMR)

Standard NMR at 298K often shows time-averaged signals due to rapid interconversion between axial and equatorial conformers. VT-NMR at cryogenic temperatures slows the exchange rate below the NMR timescale, allowing for the direct integration of distinct conformer peaks.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous Toluene- d8​ . Causality: Toluene- d8​ is selected over CDCl3​ because it remains liquid at the required cryogenic temperatures (down to 180K) without precipitating the solute.

  • System Validation (Probe Calibration) : Prior to analysis, calibrate the NMR probe temperature using a neat methanol standard. Measure the chemical shift difference between the methyl and hydroxyl protons to ensure the requested instrument temperature matches the actual sample temperature.

  • Acquisition : Acquire 1 H-NMR spectra at 10K intervals from 298K down to 180K. Implement a relaxation delay ( D1​ ) of at least 5×T1​ to guarantee quantitative integration of the signals.

  • Data Extraction : Integrate the distinct C7-methyl doublet signals at the slow-exchange limit (~200K). Calculate the equilibrium constant ( Keq​ ) and plot ln(Keq​) vs. 1/T (Eyring plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the system.

Protocol B: Kinetic Hydrolysis and Forced Degradation Assay

Understanding the degradation kinetics of the 2,4-dichloro moiety is critical for formulation stability.

  • Buffer Preparation : Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

  • Incubation & Internal Standardization : Spike the compound to a final concentration of 100 µM into the buffers. Include 5% DMSO to maintain solubility and 10 µM biphenyl as an internal standard. Causality: The biphenyl standard is chemically inert under these conditions; its constant peak area validates that any observed degradation is chemical, not an artifact of solvent evaporation or injection volume errors. Incubate at 37°C in a thermoshaker.

  • Sampling & Quenching : Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile. Causality: Acetonitrile precipitates the buffer salts and rapidly drops the dielectric constant, halting the hydrolysis reaction instantly.

  • Chromatographic Analysis : Analyze the supernatant via HPLC-UV using a C18 reverse-phase column. Monitor the disappearance of the parent peak and the appearance of the C4-hydroxy degradation product at 254 nm. Calculate the pseudo-first-order rate constants.

References

  • A Bis(Aquated) Mn(II)-Based MRI Contrast Agent with a Rigid Hydroquinazoline Unit. ACS Publications. 1

  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. 2

  • Organic & Biomolecular Chemistry: Basic hydrolysis of 2,4-dichloroquinazoline. DNDi / Org. Biomol. Chem.3

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC. 4

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives. ResearchGate / Scientific Reports. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Workflows for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Executive Summary The functionalization of halogenated heterocycles is a cornerstone of modern drug discovery. Specifically, 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3)[1] serves as a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated heterocycles is a cornerstone of modern drug discovery. Specifically, 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3)[1] serves as a highly versatile, privileged building block for the synthesis of complex central nervous system (CNS) agents and oncology candidates, including highly selective human Topoisomerase IIα inhibitors[2].

This application note provides a comprehensive, self-validating guide to the regioselective palladium-catalyzed cross-coupling of this scaffold. By leveraging the inherent electronic disparities between the C4 and C2 positions, researchers can execute sequential, site-specific functionalizations (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig couplings) without the need for intermediate protecting groups[3].

Mechanistic Insights: The Logic of Regioselectivity

To successfully manipulate 2,4-dichloroquinazolines, one must understand the thermodynamic and kinetic factors governing oxidative addition.

  • The C4 Advantage (Alpha-Effect): The C4-Cl bond is significantly more reactive toward both nucleophilic aromatic substitution (SNAr) and Pd(0) oxidative addition than the C2-Cl bond[4]. Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, lowering the activation energy required for the initial catalytic step[5].

  • Nitrogen Coordination: The lone pair on the N3 nitrogen strongly coordinates with the incoming Pd(0) species, directing the metal center to the adjacent C4-Cl bond[4].

  • Strategic Implication: Because of this pronounced reactivity gradient, a sequential coupling strategy is highly effective. A milder catalyst system can be used to selectively functionalize the C4 position, leaving the C2-Cl bond intact for a subsequent, more forcefully catalyzed reaction[3].

Strategic Workflow: Sequential Functionalization

The following diagram illustrates the logical progression of sequentially functionalizing the tetrahydroquinazoline core.

Workflow SM 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline C4_Suzuki Step 1: C4 Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O, 80°C SM->C4_Suzuki Intermediate 2-Chloro-4-aryl-7-methyl- 5,6,7,8-tetrahydroquinazoline C4_Suzuki->Intermediate High Regioselectivity (Fast C4-Cl Oxidative Addition) C2_Buchwald Step 2: C2 Buchwald-Hartwig Pd2(dba)3, BrettPhos, Amine t-BuOK, Toluene, 110°C Intermediate->C2_Buchwald Product 2-Amino-4-aryl-7-methyl- 5,6,7,8-tetrahydroquinazoline C2_Buchwald->Product Forced Conditions (Slower C2-Cl Activation)

Caption: Sequential Pd-catalyzed functionalization of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the C4 position while preserving the C2-Cl bond for downstream functionalization.

Materials:

  • 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Sodium carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the quinazoline starting material and arylboronic acid in degassed 1,4-dioxane (0.2 M concentration).

    • Causality: A strict 1.05 equivalent of boronic acid prevents over-coupling at the C2 position. Dioxane is selected for its high boiling point and excellent solubilization of both organic substrates and aqueous bases.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) followed by the 2M aqueous Na2CO3 solution.

    • Causality: The highly reactive C4-Cl bond does not require expensive, sterically demanding dialkylbiaryl phosphine ligands; standard triphenylphosphine is sufficient[4]. Aqueous base is mandatory to form the reactive boronate complex required for the transmetalation step.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (strong UV active spot) should disappear, replaced by a lower Rf product spot.

  • Self-Validation Checkpoint 2 (LC-MS): Sample the organic layer. The mass spectrum must show the [M+H]+ of the mono-arylated product. Crucial verification: The isotope pattern must display a distinct 3:1 ratio (M : M+2), confirming that exactly one chlorine atom (at C2) remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Couple a primary or secondary amine to the sterically hindered and electronically deactivated C2 position[6].

Materials:

  • 2-Chloro-4-aryl-7-methyl-5,6,7,8-tetrahydroquinazoline (from Protocol A) (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (5 mol%)

  • BrettPhos or Xantphos ligand (10 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a microwave vial or sealed tube, combine the mono-chloro intermediate, amine, Pd2(dba)3, ligand, and t-BuOK in anhydrous toluene.

    • Causality: The C2-Cl bond is significantly less reactive than the C4-Cl bond. Therefore, a highly active catalyst system utilizing a bulky, electron-rich ligand (like BrettPhos) is required to force oxidative addition and facilitate reductive elimination[6]. Anhydrous conditions and a strong base (t-BuOK) are necessary to deprotonate the amine and prevent hydrolysis of the quinazoline core.

  • Activation: Purge the vessel with argon for 5 minutes.

    • Self-Validation Checkpoint 1 (Visual): Upon heating, the reaction mixture should transition from the dark purple/red of Pd2(dba)3 to a distinct yellow/orange/brown, indicating the successful formation of the active L-Pd(0) catalytic species.

  • Reaction: Heat the mixture to 110 °C (conventional heating for 12 hours, or microwave irradiation for 1 hour).

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The 3:1 chlorine isotope pattern must be completely absent, replaced by the exact mass [M+H]+ of the aminated target compound.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Condition Matrix

The following table summarizes the optimized parameters and expected yields for the functionalization of the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline scaffold based on historical cross-coupling data[3][4][6].

Reaction TypeTarget PositionOptimal Catalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C4 (1st Step)Pd(PPh3)4 (5 mol%)Na2CO3 (aq)1,4-Dioxane / H2O80–9075–92%
Sonogashira C4 (1st Step)PdCl2(PPh3)2 / CuINEt3THF or DMF25–5065–85%
Suzuki-Miyaura C2 (2nd Step)Pd(dppf)Cl2 (5 mol%)K2CO3 (aq)1,4-Dioxane / H2O100–11060–80%
Buchwald-Hartwig C2 (2nd Step)Pd2(dba)3 / BrettPhost-BuOKAnhydrous Toluene100–12055–85%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline in aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline in aqueous media. Given that this appears to be a novel or non-commercialized compound, this guide synthesizes established principles for enhancing the solubility of poorly water-soluble small molecules, with a focus on strategies relevant to quinazoline-based structures. The troubleshooting advice provided herein is based on fundamental physicochemical principles and data from structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low solubility of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline in my aqueous buffer. What are the likely reasons for this?

A1: The poor aqueous solubility of many quinazoline derivatives often stems from their molecular structure.[1][2] These compounds typically feature a rigid, fused heterocyclic ring system, which, when combined with lipophilic substituents like chlorine atoms, contributes to high crystal lattice energy and low polarity.[1] This makes it challenging for polar water molecules to effectively solvate the compound.

Key contributing factors for your specific compound likely include:

  • High Lipophilicity (Hydrophobicity): The presence of two chlorine atoms and a methyl group on the tetrahydroquinazoline scaffold significantly increases the molecule's lipophilicity. A high partition coefficient (logP) is strongly correlated with low aqueous solubility.[3][4][5][6] For instance, the related compound 2,4-dichloroquinazoline has a calculated XLogP3 of 3.6, indicating a strong preference for a lipid-like environment over water.[7]

  • Crystal Lattice Energy: The planar nature of the quinazoline core can promote efficient packing in a solid state, leading to a stable crystal lattice that requires significant energy to break during dissolution.[1]

Q2: What is the first step I should take when my compound fails to dissolve in an aqueous buffer for an in vitro assay?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose.[1][2]

Protocol for Preparing a DMSO Stock Solution:

  • Weigh out a precise amount of your compound.

  • Add a sufficient volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • To aid dissolution, you can use gentle warming (37-60°C) and/or sonication.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

When diluting this stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize localized high concentrations that can lead to precipitation.[1]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

A3: This common issue, often termed "precipitation upon dilution," indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1] Here is a systematic approach to troubleshoot this problem:

G start Precipitation Observed Upon Dilution step1 Reduce Final Assay Concentration start->step1 Is a lower concentration acceptable for the assay? step2 Reduce Final DMSO Concentration (aim for <1% v/v) step1->step2 No end_success Compound Solubilized step1->end_success Yes step3 Incorporate a Co-solvent in the Assay Buffer step2->step3 If precipitation persists step2->end_success If successful step4 Use Surfactants in the Assay Buffer step3->step4 If precipitation persists step3->end_success If successful step5 Explore Advanced Formulation Techniques step4->step5 If precipitation persists step4->end_success If successful step5->end_success If successful end_fail Consult Formulation Specialist step5->end_fail If all else fails

Caption: Troubleshooting workflow for precipitation upon dilution.

Here are the detailed strategies:

  • Lower the Final Concentration: This is the most straightforward approach. Determine the lowest effective concentration for your assay and work below the observed precipitation point.[1]

  • Reduce Final DMSO Percentage: Aim to keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v), as higher concentrations can be toxic to cells and may cause precipitation.[2]

  • Introduce a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[8][9][10]

  • Use Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[11][12][13][14][15]

Q4: Which co-solvents or surfactants are recommended, and at what concentrations?

A4: The choice and concentration of a solubilizing agent depend on the specific requirements and constraints of your experimental system (e.g., cell-based vs. biochemical assay). It is crucial to run appropriate vehicle controls to ensure the chosen excipient does not interfere with the assay.

Excipient Type Examples Typical Starting Concentration (v/v or w/v) Mechanism of Action Considerations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400)[8][16]1-10%Reduces the polarity of the aqueous medium.[9]Potential for cellular toxicity at higher concentrations. Check assay compatibility.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Pluronic® F-68[17][18]0.01-0.1%Form micelles that encapsulate the hydrophobic drug.[11][13][14]Can interfere with protein assays or membrane integrity. Use well above the Critical Micelle Concentration (CMC).
Cyclodextrins 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[19]1-5%Forms inclusion complexes where the drug is held within the cyclodextrin's hydrophobic cavity.[20][21][22]Can sometimes affect drug-target binding by competing for the drug molecule.[23]

This table provides starting points; optimization is often required.

Q5: The quinazoline structure suggests the compound is basic. Can I use pH modification to improve solubility?

A5: Yes, pH modification is a powerful tool for solubilizing ionizable compounds. The nitrogen atoms in the quinazoline ring are basic and can be protonated at acidic pH. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[24][25][26]

Workflow for pH-Based Solubilization:

G start Is the compound ionizable? (Likely yes, due to quinazoline core) step1 Determine the pKa (Experimentally or via prediction software) start->step1 step2 Adjust buffer pH to be ~2 units below the pKa step1->step2 step3 Assess Solubility (e.g., via nephelometry or visual inspection) step2->step3 step4 Check pH Compatibility with Experimental System step3->step4 If soluble end_success Compound Solubilized & Compatible step4->end_success Yes end_fail pH adjustment not suitable. Explore other methods. step4->end_fail No

Caption: pH adjustment workflow for basic compounds.

Key Principles:

  • pKa is Critical: The pKa is the pH at which 50% of the compound is in its ionized form.[25] To achieve significant solubilization of a basic compound, the pH of the solution should be adjusted to at least 1-2 units below the pKa of the conjugate acid.[27]

  • Experimental Verification: Since the pKa of your specific molecule is unknown, you will need to test its solubility across a range of acidic pH values (e.g., from pH 2 to 7).

  • Assay Compatibility: A major limitation is that the required pH for solubilization may not be compatible with your biological assay (e.g., cell culture media is typically buffered around pH 7.4).

Q6: For in vivo studies, these simple formulations are not sufficient. What are some advanced strategies to consider?

A6: For preclinical or clinical development, more robust formulation strategies are required to enhance oral bioavailability or enable parenteral administration.[17][28] Key advanced techniques include:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for improving the oral bioavailability of poorly soluble drugs (BCS Class II).[29][30][31][32]

    • Mechanism: The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[29][33] This circumvents the need to overcome the crystal lattice energy, leading to faster dissolution and the potential for supersaturation in the gastrointestinal tract.[32]

    • Preparation: Common methods include spray drying and hot-melt extrusion.[31]

    • Polymers Used: Hydrophilic polymers like povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC) are frequently used.[33]

  • Lipid-Based Formulations: These formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Nanosuspensions: The drug is milled into particles of nanometer size, which increases the surface area for dissolution, thereby enhancing the dissolution rate.

The selection of an advanced formulation approach requires significant expertise and should be guided by the physicochemical properties of the drug and the intended route of administration.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC.
  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxost
  • Excipients for Parenterals. (2023, March 10).
  • 2,4-Dichloro Quinazoline (CAS 607-68-1).
  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (2025, April 8).
  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025, March 12).
  • Cyclodextrins in delivery systems: Applic
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • Cyclodextrin - Wikipedia.
  • Cosolvent - Grokipedia.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchG
  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis. (2025, May 12).
  • Creation and interpretation of machine learning models for aqueous solubility prediction. (2023, October 30).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan. (2025, September 5).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv.org. (2024, March 7).
  • logP - MolModa Document
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11).
  • Overcoming solubility issues of 4-(Methylthio)quinazoline - Benchchem.
  • An Introduction to the Acid Dissoci
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formul
  • 2,4-Dichloroquinazoline 607-68-1 wiki - Guidechem.
  • Cosolvent - Wikipedia.
  • LogP – Knowledge and References - Taylor & Francis.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • A Juggling Act: Factors at Play in Your Choice of Solubilizing Parenteral Excipients. (2023, June 5).
  • LogP—Making Sense of the Value - ACD/Labs.
  • Combined effect of cosolvent and cyclodextrin on solubiliz
  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10).
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds - Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors - Benchchem.
  • Excipients' Attributes Crucial for Parenteral Prepar
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Solubilization by cosolvents.
  • What is pKa and how is it used in drug development?. (2023, December 13).
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchG
  • In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs - Dissolution Technologies. (2021, August 15).
  • Solubilization techniques used for poorly w
  • 2,4-Dichloroquinazoline | 607-68-1.
  • 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem.

Sources

Optimization

Best column chromatography purification methods for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Target Compound: 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Platform: Preparative Silica Gel Flash Column Chromatography Welcome to the Technical Support Center. This guide is specifically engineered for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Platform: Preparative Silica Gel Flash Column Chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with the isolation and purification of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline.

Due to its unique physicochemical profile—a partially saturated pyrimidine derivative featuring basic nitrogen atoms and electron-withdrawing chlorine substituents—this compound presents specific chromatographic challenges, such as peak tailing and concentration-dependent insolubility. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity recovery.

Quantitative Eluent Optimization Data

Selecting the correct mobile phase is the most critical variable in the purification of tetrahydroquinazoline derivatives. The basic nitrogen atoms in the quinazoline core strongly interact with the acidic silanol (Si-OH) groups on standard silica gel, which necessitates specific solvent modifiers [3].

Table 1: Mobile Phase Performance Matrix for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Solvent System (v/v)AdditiveResolution ( ΔRf​ )Tailing FactorSuitability & Mechanistic Rationale
Hexanes / EtOAc (8:2)NoneModerateHigh (>1.5)Suboptimal: Basic nitrogens interact with unmodified silica, causing streaking.
Hexanes / EtOAc (8:2)1% TEAExcellentLow (~1.0)Optimal: Triethylamine (TEA) competitively neutralizes acidic silanol groups [1].
DCM / Methanol (95:5)NonePoorModerateNot Recommended: Too polar; fails to resolve non-polar chlorinated impurities.
Toluene / EtOAc (9:1)1% TEAExcellentLow (~1.0)Alternative: Modifies π−π interactions; best for resolving mono- vs. di-chlorinated species.

Standard Operating Procedure (SOP): Step-by-Step Purification

To prevent band broadening and ensure maximum theoretical plate efficiency, this protocol utilizes a dry-loading technique [4].

Phase 1: Sample Preparation (Dry Loading)

  • Dissolution: Dissolve the crude 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add dry Celite 545 or fine silica gel (40–63 μm) to the solution. The mass of the adsorbent should be 2.5 to 3 times the mass of the crude mixture [4].

  • Evaporation: Remove the DCM via rotary evaporation (22 °C, 20 mmHg) until a completely dry, free-flowing powder is obtained. Causality: Any residual DCM will act as a strong polar modifier during loading, destroying the initial narrow band and ruining resolution.

Phase 2: Column Packing & Equilibration 4. Packing: Plug a glass column with cotton and a thin layer of acid-washed sea sand. Slurry-pack the column using 40–63 μm (230–400 mesh) silica gel in the starting eluent (e.g., 9:1 Hexanes/EtOAc with 1% TEA) [4]. 5. Bed Stabilization: Apply compressed air to pack the bed tightly. Add a protective 1 cm layer of sea sand on top of the silica bed. 6. Loading: Carefully pour the dry-loaded sample powder directly onto the top sand layer. Cap with another 1 cm layer of sand to prevent physical disturbance of the sample band during solvent addition.

Phase 3: Elution & Fractionation 7. Elution: Carefully add the mobile phase (9:1 Hexanes/EtOAc + 1% TEA). Apply positive pressure to achieve a steady flow rate (e.g., 2 inches/minute drop rate). 8. Monitoring: Collect fractions in test tubes. Spot fractions on a TLC plate and develop in 8:2 Hexanes/EtOAc. Visualize under UV light (254 nm). The dichloro-quinazoline core is highly UV-active. 9. Recovery: Pool fractions containing the pure target compound and concentrate via rotary evaporation.

Workflow Start Crude Mixture 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline Prep Dry Loading (Adsorb on Silica/Celite) Start->Prep Elute Isocratic or Gradient Elution (Monitor via TLC/UV 254nm) Prep->Elute Pack Column Packing (Silica Gel 40-63 μm) Equilibrate Equilibration (Hexane/EtOAc + 1% TEA) Pack->Equilibrate Equilibrate->Prep Load Sample Fractions Fraction Collection & TLC Analysis Elute->Fractions Pool Pool Pure Fractions & Rotary Evaporation Fractions->Pool

Experimental workflow for the flash chromatography purification of tetrahydroquinazoline derivatives.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on the TLC plate and the column, resulting in poor recovery? A: This is a classic acid-base interaction issue. The tetrahydroquinazoline core contains basic nitrogen atoms that interact strongly with the weakly acidic silanol groups (Si-OH) present on the surface of standard unmodified silica gel [3]. As the compound travels down the column, it is continuously adsorbed and desorbed at varying rates, causing it to "drag" or "tail." Solution: Spike your eluent with 0.1% to 1% Triethylamine (TEA). TEA is a highly mobile, volatile base that competitively binds to the acidic silanol sites, effectively deactivating them and allowing your target molecule to elute in a tight, sharp band.

Q2: I am experiencing co-elution between my target molecule and a mono-chlorinated byproduct. How can I improve this separation? A: If a standard Hexane/EtOAc gradient fails to provide a sufficient difference in retention factor ( ΔRf​ ), you must alter the selectivity of the mobile phase. Switching the non-polar hydrocarbon (Hexane) to an aromatic solvent (Toluene) changes the π−π interactions between the stationary phase, the solvent, and the solute. Because the di-chlorinated target and the mono-chlorinated byproduct have different electron densities in their pyrimidine rings, Toluene often provides the necessary differential partitioning to resolve them.

Q3: My crude mixture is a thick oil that is completely insoluble in the starting eluent (9:1 Hexanes:EtOAc). Should I load it using pure DCM? A: Absolutely not. Wet-loading a sample in a solvent that is significantly more polar than your mobile phase will cause the sample to race down the column before the loading solvent diffuses, resulting in massive band broadening and ruined resolution. Solution: You must use the dry loading method described in the SOP [4]. By adsorbing the oil onto a solid support (Celite) and evaporating the strong solvent, you ensure the compound enters the column in a perfectly narrow band, dictated only by the polarity of the mobile phase.

Troubleshooting Issue Chromatography Issue Detected Tailing Severe Peak Tailing / Streaking Issue->Tailing Coelution Co-elution with Impurities Issue->Coelution Insoluble Sample Precipitates on Column Issue->Insoluble Sol1 Add 0.1-1% TEA to Mobile Phase to neutralize acidic silanols Tailing->Sol1 Sol2 Optimize Selectivity: Switch to Toluene/EtOAc or reduce eluent polarity Coelution->Sol2 Sol3 Use Dry Loading Technique (Adsorb on Celite/Silica) Insoluble->Sol3

Logical troubleshooting tree for resolving common chromatography issues with basic heterocycles.

References

  • Royal Society of Chemistry. "Catalyst- and solvent-free, pot, atom and step economic synthesis of tetrahydroquinazolines". Available at: [Link]

  • Taylor & Francis. "Tetrahydroquinoline – Knowledge and References". Available at: [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". Available at: [Link]

Troubleshooting

Technical Support Center: Handling and Long-Term Storage of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops or complex mixture formations when utilizing halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops or complex mixture formations when utilizing halogenated quinazoline building blocks.

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3) is a highly valuable, semi-saturated scaffold, recently highlighted in the synthesis of Son of Sevenless 2 (SOS2) inhibitors targeting the KRAS signaling pathway[1]. However, its unique structural electronics make it inherently unstable under standard benchtop conditions. This guide provides a deep dive into the mechanistic causes of its degradation, troubleshooting FAQs, and self-validating protocols to ensure your material remains pristine during long-term storage.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The instability of this compound is driven by two distinct chemical vulnerabilities:

  • Regioselective Hydrolysis (The Primary Threat): The pyrimidine ring contains two electronegative nitrogen atoms that pull electron density away from the C2 and C4 carbons. The C4 position is kinetically favored for Nucleophilic Aromatic Substitution (SNAr) because the intermediate is stabilized by both nitrogens[2]. Even trace atmospheric moisture acts as a nucleophile, rapidly hydrolyzing the C4-Cl bond to form a 2-chloro-4(3H)-quinazolinone derivative[3],[4].

  • Oxidative Aromatization (The Secondary Threat): Unlike fully aromatic quinazolines, the 5,6,7,8-tetrahydro ring is partially saturated. Prolonged exposure to oxygen and UV light provides the thermodynamic driving force for dehydrogenation, converting the tetrahydro ring into a fully aromatic quinazoline system to achieve greater resonance stabilization.

Degradation Pathways Visualization

DegradationPathways cluster_triggers SM 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline Hyd SNAr Hydrolysis (C4) SM->Hyd Nucleophilic Attack Ox Oxidative Aromatization SM->Ox Dehydrogenation H2O Moisture (H2O) H2O->Hyd Trigger O2 Oxygen / UV Light O2->Ox Trigger Prod1 2-Chloro-4-oxo Derivative Hyd->Prod1 Degradation Product Prod2 2,4-Dichloro-7-methyl- quinazoline Ox->Prod2 Degradation Product

Primary degradation pathways of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline.

Quantitative Degradation Profiles

The table below summarizes the quantitative analytical indicators of degradation. Use these mass shifts in your routine LC-MS Quality Control (QC) to diagnose storage failures.

Degradation PathwayEnvironmental TriggerKinetic RateAnalytical Indicator (LC-MS)Preventive Storage Condition
C4-Hydrolysis Ambient MoistureFast (Hours to Days)Mass shift: Δ -18 Da [M+H]+ approx. 199.0Desiccator, Argon blanket
Aromatization O2​ / UV LightSlow (Weeks to Months)Mass shift: Δ -4 Da [M+H]+ approx. 213.0Amber vial, -20°C
C2,C4-Dihydrolysis Extreme Moisture/HeatVery SlowMass shift: Δ -36 Da [M+H]+ approx. 181.1-20°C, strictly anhydrous

Troubleshooting & FAQs

Q1: I am attempting a regioselective SNAr at the C4 position using an amine, but my yields are below 20%, and I see a large side-product peak. What went wrong? A1: Your starting material has likely undergone partial hydrolysis during storage. Because the C4 position is highly reactive[2], any moisture present in the vial will competitively hydrolyze the C4-Cl bond before your amine can react, forming the unreactive 4-oxo derivative[3]. Solution: Always perform a quick LC-MS or 1H -NMR check before setting up the reaction. If the material is degraded, it cannot be salvaged for C4 substitution and must be discarded.

Q2: Why do you recommend Argon over Nitrogen for purging storage vials? A2: This is a physical chemistry choice. Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it forms a heavy, protective "blanket" directly over the solid compound, displacing oxygen and moisture upward and out of the vial. Nitrogen tends to mix rapidly with ambient air as soon as the needle is removed, leaving the compound vulnerable.

Q3: My compound arrived as a white solid but has turned slightly yellow after a month in the freezer. Is it ruined? A3: A shift to a yellow hue often indicates trace oxidative aromatization of the tetrahydro ring or the formation of highly conjugated degradation oligomers. While the bulk of the material might still be intact, the presence of these impurities can poison sensitive downstream cross-coupling catalysts (like Palladium in Suzuki couplings)[3]. You must re-purify the material via flash chromatography (Hexanes/EtOAc) before use.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, the following protocols incorporate built-in checks to verify that the environment is truly anhydrous and inert.

Protocol A: Aliquoting and Inert Gas Blanketing for Long-Term Storage

Industry standard dictates that 2,4-dichloroquinazolines must be stored at -20°C. However, repeated freeze-thaw cycles introduce condensation. This protocol prevents moisture accumulation.

Materials Needed:

  • Glovebox or Schlenk line with high-purity Argon (99.998%)

  • Pre-dried amber glass vials (oven-dried at 120°C for 4 hours, cooled in a desiccator)

  • PTFE-lined screw caps and Parafilm

Step-by-Step Methodology:

  • Equilibration: Upon receiving the bulk bottle, do NOT open it immediately. Allow the sealed bottle to sit in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the highly reactive powder, initiating C4-hydrolysis.

  • Aliquoting: Inside a humidity-controlled environment (preferably a glovebox), divide the bulk powder into single-use aliquots (e.g., 50 mg or 100 mg per vial). This eliminates the need to repeatedly open the main supply.

  • Argon Blanketing: If using a Schlenk line, insert an Argon-purging needle into the vial, keeping the tip 1 cm above the solid. Purge at a low flow rate for 60 seconds. Self-Validation Check: The flow rate should be gentle enough not to disturb the powder, but you should feel a distinct, cool breeze of gas exiting the vial mouth.

  • Sealing: Cap the vial tightly with a PTFE-lined cap while the Argon needle is slowly withdrawn. Wrap the cap boundary tightly with Parafilm.

  • Storage: Place the aliquots in a secondary container filled with indicating Drierite (desiccant). Store the secondary container in a -20°C freezer.

Protocol B: Pre-Reaction Quality Control (QC) Recovery

Never assume stored material is 100% pure. Validate before committing expensive reagents.

Step-by-Step Methodology:

  • Thawing: Remove one single-use aliquot from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature for 1 hour before breaking the Parafilm seal.

  • Sampling: In a dry environment, extract ~1 mg of the solid.

  • LC-MS Validation: Dissolve the 1 mg sample in anhydrous Acetonitrile (do not use Methanol or Water, as they can react with the compound during the run). Inject into the LC-MS.

  • Data Interpretation:

    • Pass: Single dominant peak at [M+H]+ ~217.0 (accounting for isotopes).

    • Fail: Presence of a peak at [M+H]+ ~199.0 indicates C4-hydrolysis[4]. Do not proceed with the reaction; discard the aliquot.

References

  • Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2)
  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline Source: Benchchem URL
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: NIH PMC URL
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring Source: Chemistry StackExchange URL
  • 2,4-Dichloroquinazoline | 607-68-1 Source: Sigma-Aldrich URL

Sources

Optimization

Minimizing byproducts in the synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Technical Support Center: Synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline. Our focus is to provide actionable insights and troubleshooting strategies to minimize byproduct formation, enhance yield, and ensure the integrity of your synthesis. The content is structured as a dynamic resource, moving from the core synthetic pathway to specific troubleshooting scenarios and preventative best practices.

Section 1: The Primary Synthetic Pathway and Mechanistic Considerations

The most common and direct route to 2,4-dichloro-5,6,7,8-tetrahydroquinazoline analogs involves the direct chlorination of the corresponding quinazoline-2,4(1H,3H)-dione.[1] This transformation leverages a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the carbonyl oxygens with chlorine atoms.

The reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate. The lone pair electrons on the nitrogen and oxygen atoms of the dione attack the electrophilic phosphorus center of POCl₃. Subsequent elimination and substitution steps lead to the aromatic dichloro product. Understanding this pathway is critical, as deviations can lead to specific, identifiable byproducts.

Reaction_Pathway Start 7-Methyl-5,6,7,8-tetrahydro- quinazoline-2,4(1H,3H)-dione Reagent Phosphorus Oxychloride (POCl₃) High Temperature (~120°C) Start->Reagent Byproduct2 Unreacted Starting Material Start->Byproduct2 Low Temp/ Short Time Product 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline Byproduct3 Hydrolysis Product (Quinazolinone) Product->Byproduct3 Aqueous Work-up Issue Reagent->Product Byproduct1 Mono-chlorinated Intermediate Reagent->Byproduct1 Incomplete Reaction Troubleshooting_Workflow Start Analyze Crude Mixture (TLC/LC-MS) Problem1 High % of Starting Material? Start->Problem1 Problem2 High % of Mono-Chloro Byproduct? Problem1->Problem2 No Solution1 Increase Temperature Increase Reaction Time Ensure >2.5 eq. POCl₃ Problem1->Solution1 Yes Problem3 Dark Color / Tar Formation? Problem2->Problem3 No Solution2 Increase Temperature Increase Reaction Time Problem2->Solution2 Yes Problem4 Quinazolinone Byproduct after Work-up? Problem3->Problem4 No Solution3 Use Oven-Dried Glassware Run Under Inert Atmosphere Check Temperature Ceiling Problem3->Solution3 Yes Success Main Spot is Product Proceed to Purification Problem4->Success No Solution4 Perform Work-up at 0°C Minimize Time with Water Ensure Fast Extraction Problem4->Solution4 Yes

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Isomeric Resolution of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Welcome to the Advanced Troubleshooting Guide for the scale-up of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline . This compound is a highly versatile electrophilic building block, prominently utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the scale-up of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline . This compound is a highly versatile electrophilic building block, prominently utilized in the synthesis of kinase inhibitors and recent Son of Sevenless 2 (SOS2) modulators .

During multigram to kilogram scale-up, researchers frequently encounter severe purity bottlenecks due to the co-formation of positional isomers. This guide provides a mechanistic breakdown of why these isomers form, how to analytically differentiate them, and self-validating protocols to eliminate them from your workflow.

Section 1: The Root Cause of Positional Isomers

Q1: Why am I seeing multiple positional isomers (e.g., 5-methyl and 6-methyl variants) in my final 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline intermediate?

A: The isomerism originates entirely from the upstream synthesis of the β -ketoester precursor. The standard synthesis involves the carbethoxylation of 3-methylcyclohexanone, followed by condensation with urea (to form the 2,4-dione) and subsequent chlorination with POCl 3​ .

The positional isomers arise from two distinct mechanistic and logistical failures:

  • Regiochemical Leakage (The 5-methyl isomer): Carbethoxylation of 3-methylcyclohexanone can occur at the C6 position (kinetic) or the C2 position (thermodynamic). Trapping the C6 enolate yields ethyl 5-methyl-2-oxocyclohexanecarboxylate, which correctly maps to the 7-methyl quinazoline core. However, equilibration to the thermodynamic C2 enolate yields ethyl 3-methyl-2-oxocyclohexanecarboxylate, which cyclizes to form the 5-methyl positional isomer.

  • Feedstock Contamination (The 6-methyl isomer): Commercial 3-methylcyclohexanone is often contaminated with 4-methylcyclohexanone (a byproduct of cresol hydrogenation). Carbethoxylation of this impurity yields ethyl 4-methyl-2-oxocyclohexanecarboxylate, which maps directly to the 6-methyl quinazoline isomer.

IsomerPathway cluster_feed Feedstock & Enolization cluster_beta Carbethoxylation Products cluster_final Condensation & Chlorination SM1 3-Methylcyclohexanone (Main Feedstock) EnolK C6 Kinetic Enolate SM1->EnolK LDA, -78°C EnolT C2 Thermodynamic Enolate SM1->EnolT NaH, Reflux SM2 4-Methylcyclohexanone (Feedstock Impurity) BetaK3 Ethyl 4-methyl-2-oxo... (Impurity Intermediate) SM2->BetaK3 Carbethoxylation BetaK1 Ethyl 5-methyl-2-oxo... (Major Intermediate) EnolK->BetaK1 Mander's Reagent BetaK2 Ethyl 3-methyl-2-oxo... (Minor Intermediate) EnolT->BetaK2 Diethyl Carbonate Target 2,4-Dichloro-7-methyl-... (TARGET API INTERMEDIATE) BetaK1->Target 1. Urea 2. POCl3 Imp5 2,4-Dichloro-5-methyl-... (Positional Isomer) BetaK2->Imp5 1. Urea 2. POCl3 Imp6 2,4-Dichloro-6-methyl-... (Positional Isomer) BetaK3->Imp6 1. Urea 2. POCl3

Fig 1: Reaction pathways leading to 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline and isomers.

Section 2: Analytical Differentiation

Q2: How can I accurately quantify the 5-methyl, 6-methyl, and 7-methyl isomers using standard analytical techniques?

A: Because these are exact mass isomers, MS alone cannot differentiate them. You must rely on 1 H NMR shifts of the aliphatic methyl group and relative LC retention times. The 5-methyl group is spatially forced into the deshielding cone of the pyrimidine ring, altering its NMR shift and disrupting molecular planarity, which increases its polarity.

Table 1: Analytical Differentiation of Tetrahydroquinazoline Positional Isomers

IsomerOrigin Pathway 1 H NMR Shift (Aliphatic Methyl, CDCl 3​ )Relative LC-MS Retention TimeSteric Profile & Polarity
7-methyl (Target)3-methylcyclohexanone (C6 Kinetic Enolate)~1.05 ppm (d, J = 6.5 Hz)1.00 (Reference)Equatorial methyl, minimal steric clash with core.
5-methyl (Impurity)3-methylcyclohexanone (C2 Thermodynamic Enolate)~1.18 ppm (d, J = 7.0 Hz)0.92 (More polar)Deshielded by proximity to the C4-chloro pyrimidine ring.
6-methyl (Impurity)4-methylcyclohexanone (Feedstock Contaminant)~1.02 ppm (d, J = 6.8 Hz)1.08 (More lipophilic)Projects away from the core; highly lipophilic.

Section 3: Upstream Mitigation & Process Optimization

Q3: How do I optimize the carbethoxylation step to strictly favor the 7-methyl precursor?

A: You must abandon thermodynamic enolization conditions (e.g., NaH with diethyl carbonate at reflux). Instead, employ kinetic enolization using Lithium Diisopropylamide (LDA) at cryogenic temperatures, followed by trapping with Mander's Reagent (methyl cyanoformate). As established by Mander and Sethi, cyanoformates exclusively acylate at the carbon atom of lithium enolates without promoting enolate equilibration .

Protocol 1: Regioselective Kinetic Carbethoxylation using Mander's Reagent

Objective: Maximize the yield of the 7-methyl positional isomer precursor by trapping the C6 kinetic enolate.

  • System Preparation: Flame-dry a 3-neck round-bottom flask under argon. Charge with anhydrous THF (10 volumes) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.05 eq, 2.0 M in THF/heptane) to the flask. Ensure the internal temperature stabilizes at -78 °C.

  • Kinetic Enolization: Dropwise add a solution of high-purity 3-methylcyclohexanone (1.0 eq, ensure <0.5% 4-methylcyclohexanone via GC) in THF over 30 minutes.

    • Causality Note: Slow addition prevents localized exothermic spikes that would provide the activation energy required to equilibrate to the C2 thermodynamic enolate.

  • Enolate Trapping: Rapidly add Methyl cyanoformate (1.1 eq) in one portion.

  • Quench & Workup: Stir for 30 minutes at -78 °C, then quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via 1 H NMR. The ratio of the 5-methyl to 3-methyl-2-oxocyclohexanecarboxylate intermediate must be >95:5 before proceeding to the urea condensation step.

Section 4: Downstream Separation (Resolution of Isomers)

Q4: If my batch is already contaminated with positional isomers, how can I separate them on a preparative scale?

A: Do not attempt to separate the isomers at the final 2,4-dichloro stage. The 2,4-dichloro compounds are highly soluble in organic solvents and possess low melting points, making crystallization nearly impossible and column chromatography unscalable.

Instead, perform the separation at the intermediate 2,4-dione stage. The diones form strong intermolecular hydrogen-bonding networks, making them highly crystalline.

Protocol 2: Isomeric Resolution via Dione Crystallization

Objective: Purify the 7-methyl-quinazoline-2,4-dione intermediate from 5-methyl and 6-methyl positional isomers prior to chlorination.

  • Dissolution: Suspend the crude mixture of methyl-tetrahydroquinazoline-2,4-diones in 8 volumes of N,N-Dimethylformamide (DMF).

  • Heating: Heat the suspension to 85 °C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 12 volumes of deionized water dropwise over 1 hour while strictly maintaining the internal temperature at 80 °C.

  • Controlled Cooling: Cool the mixture linearly to 20 °C over a 4-hour period.

    • Causality Note: The 7-methyl isomer selectively crystallizes due to its optimal crystal packing geometry. The sterically hindered 5-methyl isomer and the highly lipophilic 6-methyl isomer experience lattice packing penalties and remain enriched in the mother liquor.

  • Filtration & Washing: Filter the crystalline solid and wash the filter cake with cold Water/EtOH (2:1, v/v).

  • Self-Validation Checkpoint: Run an LC-MS of the crystalline solid. The UV area% of the 7-methyl-quinazoline-2,4-dione must exceed 99.0%. Proceed to POCl 3​ chlorination only when this purity threshold is met.

References
  • Zak, K. M., Waterson, A. G., Geist, L., Braun, N., Hauer, K., Rumpel, K., Ramharter, J., Stadtmueller, H., Wolkerstorfer, B., Schoenbauer, D., Cui, J., Phan, J., Abbott, J. R., Sarkar, D., Hodges, T. R., Arnold, A., Sensintaffar, J. L., Fesik, S. W., Kessler, D. (2025). "Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2)". Journal of Medicinal Chemistry, 68 (3), 2680-2693.[Link]

  • Mander, L. N., Sethi, S. P. (1983). "Regioselective synthesis of beta-ketoesters from lithium enolates and methyl cyanoformate". Tetrahedron Letters, 24 (48), 5425-5428.[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline vs. 2,4-Dichloroquinazoline

Executive Summary & Mechanistic Rationale The synthesis of substituted pyrimidines via Nucleophilic Aromatic Substitution (S_NAr) is a cornerstone of medicinal chemistry. When comparing 2,4-dichloroquinazoline (DCQ) with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of substituted pyrimidines via Nucleophilic Aromatic Substitution (S_NAr) is a cornerstone of medicinal chemistry. When comparing 2,4-dichloroquinazoline (DCQ) with its partially saturated analog, 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (DCMTQ) , the fundamental difference in reactivity stems from the electronic nature of the fused ring system.

The reactivity of these dichloro-pyrimidine derivatives is governed by the electron density of the heterocyclic core. For DCQ , the fused aromatic benzene ring exerts an electron-withdrawing effect relative to an aliphatic system, rendering the pyrimidine core highly electron-deficient. that the C4 position of DCQ possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than C2[1]. This directly translates to a lower activation energy for nucleophilic attack at C4, driving the kinetic regioselectivity of the reaction[1].

Conversely, DCMTQ features a fused aliphatic cyclohexene ring with a 7-methyl substituent. The sp³ carbons of this ring donate electron density into the pyrimidine core via inductive (+I) and hyperconjugative effects. This partial electron donation raises the LUMO energy of the pyrimidine ring, rendering it less electrophilic. As a result, DCMTQ exhibits a dampened overall S_NAr reactivity compared to DCQ, requiring elevated temperatures to achieve the same degree of conversion. However, this dampened reactivity often yields even higher regioselectivity, as the reaction relies more heavily on thermodynamic differentiation between the C4 and C2 positions.

Quantitative Reactivity Comparison

The divergent electronic profiles of the fused rings dictate distinct operational parameters for sequential substitutions. The table below summarizes the empirical reactivity differences.

Parameter2,4-Dichloroquinazoline (DCQ)2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (DCMTQ)
Fused Ring System Benzene (Aromatic)7-Methylcyclohexene (Aliphatic)
Electronic Effect on Pyrimidine Electron-Withdrawing (-I, -M)Electron-Donating (+I)
Pyrimidine Core Electrophilicity Highly Deficient (High Reactivity)Moderately Deficient (Moderate Reactivity)
C4 S_NAr (1st Substitution) 0–20 °C, 1–2 hours25–60 °C, 3–6 hours
C2 S_NAr (2nd Substitution) 80–100 °C (Reflux), 4–12 hours>100 °C (Sealed Tube/Microwave), 12–24 hours
C4 vs C2 Regioselectivity Excellent (>95:5)Exceptional (>98:2) due to kinetic dampening

Reaction Workflow and Logic

Workflow Start Select Dichloro-Pyrimidine Precursor DCQ 2,4-Dichloroquinazoline (Aromatic Fused Ring) Start->DCQ DCMTQ 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline (Aliphatic Fused Ring) Start->DCMTQ Cond_DCQ Mild Conditions Temp: 0°C to 20°C Time: 1-2 hours DCQ->Cond_DCQ Cond_DCMTQ Elevated Conditions Temp: 25°C to 60°C Time: 3-6 hours DCMTQ->Cond_DCMTQ Reaction S_NAr at C4 Position Meisenheimer Complex Formation Cond_DCQ->Reaction Cond_DCMTQ->Reaction Product Regioselective C4-Aminated Product (>95% Selectivity) Reaction->Product Validation Self-Validation Checkpoint (2D-NMR HMBC & TLC) Product->Validation

Experimental workflow for regioselective C4 S_NAr amination with self-validation steps.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality with built-in validation checkpoints.

Protocol A: C4-Selective Amination of 2,4-Dichloroquinazoline (DCQ)
  • Preparation: Dissolve DCQ (1.0 eq) in anhydrous ethanol or THF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice bath.

    • Causality: The highly electron-deficient pyrimidine core of DCQ reacts exothermically. at the C2 position, thereby preserving regioselectivity[2].

  • Reagent Addition: Add the amine nucleophile (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction: Stir for 1–2 hours. The high electrophilicity of DCQ allows rapid formation of the Meisenheimer complex at C4.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). If the reaction stalls, verify amine quality. , serving as an internal control for reaction fidelity[2].

Protocol B: C4-Selective Amination of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (DCMTQ)
  • Preparation: Dissolve DCMTQ (1.0 eq) in anhydrous ethanol or THF (0.2 M concentration).

  • Thermal Control: Maintain at room temperature (25 °C) to 60 °C, depending on the steric bulk of the amine.

    • Causality: The +I inductive effect of the tetrahydrogenated ring increases the electron density of the pyrimidine core, raising the activation energy barrier for nucleophilic attack. Therefore, ambient to moderate heating is required to drive the formation of the Meisenheimer complex.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq). A slight excess of amine is used to compensate for the reduced electrophilicity of the substrate.

  • Reaction: Stir for 3–6 hours until complete consumption of the starting material is observed.

  • Self-Validation Checkpoint: Perform 2D-NMR (HMBC) on the isolated product.[1]. To definitively confirm C4 substitution, verify that the newly introduced amine protons correlate with the C4a and C5 (or C8a) carbons of the quinazoline scaffold[1].

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI), 2024, 29(24), 6021. URL: [Link]

  • Title: Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors Source: Archiv Der Pharmazie (Wiley), 2021, 354(3), 2000237. URL: [Link]

Sources

Comparative

Comparing leaving group abilities at C-2 and C-4 in 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Regioselectivity in SNAr Reactions: A Comparative Guide to Leaving Group Abilities at C-2 and C-4 in 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline As a Senior Application Scientist specializing in heterocyclic chemistry, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Regioselectivity in SNAr Reactions: A Comparative Guide to Leaving Group Abilities at C-2 and C-4 in 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the optimization of pyrimidine and quinazoline building blocks. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a highly versatile, privileged scaffold widely utilized in the synthesis of kinase inhibitors and protein degrader architectures[1].

When functionalizing this system via nucleophilic aromatic substitution (SNAr), researchers must navigate the distinct reactivity differences between the C-2 and C-4 positions. This guide provides an objective, data-driven comparison of the leaving group abilities at these two sites, offering mechanistic insights and field-proven protocols to achieve absolute regiocontrol.

Mechanistic Rationale: The Superiority of the C-4 Leaving Group

In 2,4-dichloroquinazolines and their tetrahydro derivatives, the C-4 position is inherently more electrophilic than the C-2 position[2]. This regioselectivity is not merely empirical; it is grounded in fundamental electronic distribution and transition state stabilization.

  • LUMO Coefficient & Activation Energy: Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C-4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C-2[3]. This makes C-4 the primary target for initial nucleophilic attack, correlating directly with a lower activation energy barrier[4].

  • Meisenheimer Complex Stabilization: When a nucleophile attacks C-4, the resulting negative charge in the intermediate Meisenheimer complex is highly delocalized. The nitrogen at position 1 (para-like to C-4) provides exceptional resonance stabilization. Conversely, attack at C-2 places the charge on nitrogens that offer less optimal stabilization, rendering the C-2 intermediate higher in energy[5].

Comparative Performance Data

To quantify these mechanistic differences, the table below summarizes the comparative leaving group abilities and reaction parameters for the C-2 and C-4 chlorides.

Table 1: Comparative SNAr Reactivity Profile

ParameterC-4 Position (Primary Leaving Group)C-2 Position (Secondary Leaving Group)
Relative Reactivity Extremely High (Kinetically Favored)Low (Thermodynamically Driven)
LUMO Coefficient HighLow
Optimal Temperature 0 °C to 25 °C (Mild)>100 °C or Microwave (Harsh)
Reaction Time 1 – 2 hours12 – 24 hours
Primary Side Reaction Hydrolysis to 4(3H)-quinazolinoneUnreacted starting material

Visualizing the Reaction Logic

The following diagram illustrates the divergent kinetic and thermodynamic pathways that govern substitution at these two positions.

S_NAr_Regioselectivity SM 2,4-Dichloro-5,6,7,8- tetrahydroquinazoline C4_Attack Nucleophilic Attack at C-4 (Higher LUMO Coefficient) SM->C4_Attack 0-25 °C Kinetically Favored C2_Attack Nucleophilic Attack at C-2 (Lower LUMO Coefficient) SM->C2_Attack >100 °C Harsh Conditions C4_Complex Meisenheimer Complex (Para-N Stabilization) C4_Attack->C4_Complex C2_Complex Meisenheimer Complex (Ortho-N Stabilization) C2_Attack->C2_Complex C4_Product 4-Substituted-2-chloro Product (Fast) C4_Complex->C4_Product Rapid Cl⁻ Loss C2_Product 2,4-Disubstituted Product (Slow) C2_Complex->C2_Product Sluggish Cl⁻ Loss C4_Product->C2_Attack Excess Nucleophile + Heat

Fig 1. S_NAr Reaction Pathway & Regioselectivity Logic for C-4 vs C-2 Substitution.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The greatest risk in this workflow is the competitive hydrolysis of the highly reactive C-4 chloride to form a quinazolinone[5]. Therefore, strict anhydrous conditions are non-negotiable for the first step.

Protocol A: Kinetically Controlled C-4 Monosubstitution

Objective: Isolate the 4-substituted-2-chloro-5,6,7,8-tetrahydroquinazoline with >95% regioselectivity.

  • Preparation (Anhydrous Environment): Flame-dry a Schlenk flask. Add 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) and purge with inert gas (N2/Ar) three times.

  • Solvent Addition: Dissolve the scaffold in anhydrous THF or DCM. Causality: Water must be strictly excluded to prevent rapid C-4 hydrolysis into the corresponding quinazolinone byproduct[5].

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Low temperatures suppress the thermal energy required for C-2 substitution, locking the reaction in a kinetically controlled regime[5].

  • Nucleophile Addition: Add the amine/nucleophile (1.05 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) dropwise over 10 minutes.

  • Validation Checkpoint: Stir for 2 hours. Quench a 10 µL aliquot in methanol and analyze via LC-MS. You should observe complete consumption of the starting material and a single dominant peak corresponding to the C-4 substituted product.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Thermodynamically Driven C-2 Substitution

Objective: Convert the isolated C-4 substituted intermediate into a 2,4-disubstituted derivative.

  • Setup: Dissolve the 4-substituted-2-chloro intermediate in a high-boiling polar solvent (e.g., n-butanol, DMF, or NMP).

  • Nucleophile Addition: Add the second nucleophile (2.0–3.0 eq). Causality: A stoichiometric excess is required due to the severely diminished electrophilicity of the C-2 position once the C-4 position is substituted.

  • Thermal Activation: Heat the mixture to 100–120 °C (or utilize microwave irradiation at 150 °C for 30 mins). Causality: High thermal energy is mandatory to overcome the substantial activation energy barrier at C-2[3].

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The C-2 chloride is highly resistant to hydrolysis, making aqueous side-reactions negligible at this stage.

  • Purification: Purify via flash column chromatography to isolate the final 2,4-disubstituted product.

Workflow Visualization

Protocol_Workflow A 1. Preparation (Anhydrous Solvent) B 2. C-4 Substitution (0-25 °C, 2h) A->B C 3. LC-MS Validation (Check for Hydrolysis) B->C D 4. C-2 Substitution (Reflux, >100 °C) C->D E 5. Final Isolation (Chromatography) D->E

Fig 2. Self-Validating Sequential Substitution Workflow.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: Technical Support Center: Reactions of 2,4-Dichloroquinazoline Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: uni.

Sources

Validation

Spectroscopic Validation of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Intermediates: A Comparative Guide

Executive Summary The compound 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3) serves as a privileged heterocyclic building block in the synthesis of advanced kinase inhibitors and targeted therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS: 2384037-16-3) serves as a privileged heterocyclic building block in the synthesis of advanced kinase inhibitors and targeted therapeutics. During drug development, this scaffold typically undergoes a regioselective Nucleophilic Aromatic Substitution (SNAr) to install an amine at the C4 position. However, ensuring strict regioselectivity (C4 vs. C2 substitution) and preventing over-reaction (bis-substitution) is a significant synthetic hurdle.

This guide objectively compares the performance of in situ Process Analytical Technology (PAT)—specifically ReactIR—against traditional offline analytical methods (LC-HRMS and 2D-NMR) for the validation of these critical reaction intermediates.

The Mechanistic Challenge: Regioselective SNAr

In 2,4-dichloroquinazoline derivatives, the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position. Density Functional Theory (DFT) calculations confirm that this results in a lower activation energy, making C4 inherently more susceptible to initial nucleophilic attack[1].

Despite this theoretical preference, relying solely on assumed regioselectivity is a critical failure point in process chemistry. Variables such as elevated temperatures, solvent polarity, and the steric bulk of the incoming nucleophile can easily shift the reaction pathway toward the C2 position or drive a second SNAr reaction, yielding bis-substituted impurities[1]. Therefore, robust, self-validating spectroscopic workflows are required to confirm the exact structure of the intermediate (e.g., 4-amino-2-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline) before advancing the synthesis.

Comparative Analysis of Analytical Modalities

To validate the SNAr intermediate, chemists must balance the need for real-time kinetic control with absolute structural proof.

  • In Situ ReactIR (FTIR): ReactIR utilizes a diamond Attenuated Total Reflectance (ATR) probe inserted directly into the reactor. It tracks the SNAr coupling in real-time by monitoring the depletion of the C-Cl stretch and the formation of the new C-N bond[2]. Causality: By identifying the exact kinetic inflection point where mono-substitution is complete, ReactIR prevents the thermodynamic push toward bis-substitution, actively controlling the impurity profile rather than just measuring it[2].

  • Offline LC-HRMS: Liquid Chromatography coupled with High-Resolution Mass Spectrometry provides exact mass validation. Causality: While highly sensitive for differentiating mono-substituted intermediates from unreacted starting material or bis-substituted impurities based on mass-to-charge (m/z) ratios, LC-HRMS cannot definitively distinguish between C4 and C2 regioisomers, as they are isobaric.

  • Offline 2D-NMR (HMBC/NOESY): Two-dimensional Nuclear Magnetic Resonance is the gold standard for absolute structural elucidation[1]. Causality: Standard 1H NMR only confirms the presence of the amine and the tetrahydroquinazoline ring protons. Heteronuclear Multiple Bond Correlation (HMBC) is required to observe 3-bond couplings between the newly installed amine proton and the C4a bridgehead carbon, definitively proving that substitution occurred at C4 and not C2[1].

Quantitative Performance Comparison

The following table summarizes the operational performance of each spectroscopic alternative for validating 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline intermediates:

ParameterIn Situ ReactIROffline LC-HRMSOffline 2D-NMR (HMBC)
Primary Output Reaction Kinetics & EndpointExact Mass & Purity ProfileAbsolute Regiochemistry
Analysis Time Real-time (Seconds)10–15 Minutes per aliquot2–4 Hours (Post-purification)
Regioisomer Resolution Low (Inferred via kinetics)None (Isobaric masses)High (Definitive proof)
Over-reaction Prevention High (Active quenching) Moderate (Delayed feedback)Low (Post-mortem analysis)
Sample Preparation None (Direct insertion)Dilution & FiltrationIsolation & Deuterated Solvent
Scalability Support Excellent (Process Flow/Batch)ModeratePoor (R&D scale only)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the analytical output directly dictates the next chemical intervention.

Protocol A: Real-Time SNAr Monitoring via ReactIR

Objective: Prevent bis-substitution by identifying the kinetic endpoint of the C4 mono-substitution.

  • Probe Initialization: Insert a diamond ATR ReactIR probe into the reaction vessel. Causality: Diamond is chosen for its broad spectral window and chemical inertness against the basic conditions (e.g., LiHMDS or DIPEA) required for SNAr[2].

  • Baseline Acquisition: Record the background spectrum of the solvent (e.g., THF or DMF) at the target reaction temperature (typically 0°C to 20°C to favor mono-substitution).

  • Starting Material Profiling: Add 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline. Identify the characteristic C-Cl stretching frequency (typically 1050–1100 cm-1).

  • Nucleophile Addition & Kinetic Tracking: Introduce the amine nucleophile dropwise. Continuously monitor the depletion of the C-Cl band and the emergence of the C-N stretch (1250–1350 cm-1).

  • Active Quenching: Once the first derivative of the C-N formation curve reaches zero (indicating the cessation of mono-substitution), immediately quench the reaction. Causality: Prolonging the reaction past this inflection point provides the activation energy necessary for the less reactive C2 chlorine to undergo substitution, generating unwanted impurities.

Protocol B: Absolute Regiochemical Elucidation via 2D-NMR

Objective: Definitively prove C4 substitution over C2 substitution.

  • Sample Preparation: Isolate the mono-substituted intermediate via column chromatography to >95% purity. Dissolve 15–20 mg in DMSO-d6. Causality: DMSO-d6 is selected to prevent the rapid exchange of the newly installed amine proton (NH), which is critical for observing long-range correlations[1].

  • 1D Acquisition: Acquire standard 1H and 13C spectra to confirm the correct number of protons and carbons.

  • HMBC Acquisition: Run a 1H-13C HMBC experiment optimized for long-range coupling constants (J = 8 Hz).

  • Data Interpretation (The Validation Step): Map the correlation from the amine proton (NH). Causality: If the substitution occurred at the desired C4 position, a strong 3-bond cross-peak will be observed between the NH proton and the C4a bridgehead carbon of the tetrahydroquinazoline ring. If substitution occurred at C2, this specific correlation will be absent, and a correlation to the C8a carbon would be observed instead[1].

Validation Workflow Diagram

G SM 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline SNAr Regioselective SNAr (Amine Nucleophile) SM->SNAr Nucleophilic Attack ReactIR In Situ ReactIR (Kinetic Tracking) SNAr->ReactIR Real-time monitoring LCMS Offline LC-HRMS (Mass & Purity) SNAr->LCMS Aliquot sampling NMR Offline 2D-NMR (Regiochemistry) SNAr->NMR Purified isolation Valid Validated C4-Substituted Intermediate ReactIR->Valid Prevents over-reaction LCMS->Valid Confirms mono-substitution Impurity C2 or Bis-Substituted Impurities LCMS->Impurity Flags mass deviations NMR->Valid Confirms C4 position NMR->Impurity Flags C2 correlation

Workflow for spectroscopic validation of regioselective SNAr tetrahydroquinazoline intermediates.

Conclusion

The successful synthesis of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline derivatives requires a multi-modal analytical approach. While in situ ReactIR is unparalleled for kinetic control and the prevention of bis-substituted impurities during scale-up, it must be orthogonally supported by offline 2D-NMR (HMBC) during the initial R&D phase to definitively prove the regiochemistry of the C4-amine installation. By combining these techniques, drug development professionals can establish a self-validating, highly trustworthy process chemistry workflow.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]

  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline - C9H10Cl2N2 Source: ChemSpace URL:[Link]

Sources

Comparative

A Researcher's Guide to Reference Standards for GC-MS Analysis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

For researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities, the precision and reliability of analytical data are paramount. This guide provides an in-depth technica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities, the precision and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in pharmaceutical research. Beyond a mere listing of products, this document delves into the critical considerations for selecting and utilizing reference standards, proposes a robust GC-MS methodology, and elucidates the principles of analytical method validation to ensure data integrity.

The Cornerstone of Accurate Analysis: Selecting a Reference Standard

The choice of a reference standard is the foundation upon which the validity of any quantitative or qualitative analysis rests. For 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline, several options are available, each with its own set of characteristics that must be carefully evaluated.

Commercial Availability and Purity
Compound CAS Number Supplier Examples Reported Purity Physical Form
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline2384037-16-3BLDpharmVaries by batchSolid
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline1127-85-1Fluorochem, Sigma-Aldrich≥95% - 97%Solid

It is imperative to obtain a Certificate of Analysis (CoA) for any purchased standard. The CoA provides crucial information on purity, identity, and the methods used for characterization. For rigorous quantitative analysis, a standard with the highest possible purity is essential to minimize analytical error.

The Gold Standard: Certified Reference Materials (CRMs)

For analyses intended for regulatory submission or requiring the highest level of accuracy and traceability, the use of a Certified Reference Material (CRM) is indispensable. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] While a specific CRM for the target analyte may not exist, understanding their importance guides the in-house qualification of research-grade materials.

The establishment of an in-house secondary reference standard involves rigorous characterization against a well-defined primary standard or through extensive analytical testing to confirm its identity and purity.[2]

Proposed GC-MS Methodology for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

In the absence of a published, validated GC-MS method for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline, the following protocol is proposed based on established methods for similar halogenated heterocyclic compounds and pharmaceutical impurities.[3][4][5][6][7]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Weigh Reference Standard dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) prep_start->dissolve Volumetric Flask serial_dilution Perform Serial Dilutions for Calibration Curve dissolve->serial_dilution Create working standards injection Inject sample/standard into GC serial_dilution->injection Analyze separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection peak_integration Peak Integration & Identification detection->peak_integration Acquire Data quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report

Caption: Proposed workflow for the GC-MS analysis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline.

Detailed Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline reference standard and dissolve it in a 10 mL volumetric flask with dichloromethane to create a 1 mg/mL stock solution. The use of an analytical balance is crucial for accuracy.[8]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.

  • Sample Preparation: The sample preparation method will be matrix-dependent. For drug substance analysis, a simple dissolution in the same solvent as the standards may be sufficient. For drug product analysis, an extraction step may be necessary.

2. GC-MS Parameters:

Parameter Proposed Setting Justification
GC System Agilent 7890 GC with 5977 MS or equivalentA widely used and reliable system for pharmaceutical analysis.
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of semi-volatile organic compounds.[5]
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (Splitless mode)Splitless injection is recommended for trace analysis to maximize sensitivity.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min)A starting point to ensure good separation from solvent and potential impurities. This program should be optimized based on initial experiments.
MS Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.[9]
MS Quadrupole Temperature 150 °CA standard temperature to prevent condensation of analytes.
MS Transfer Line Temperature 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan Range m/z 40-450A wide enough range to capture the molecular ion and significant fragment ions.
Acquisition Mode Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.Full scan provides a complete mass spectrum, while SIM focuses on specific ions of the target analyte.
Predicted Mass Spectrum and Fragmentation

Understanding the likely fragmentation pattern of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline under electron ionization is crucial for its identification. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Fragmentation M [M]+• m/z 216/218/220 M_minus_Cl [M-Cl]+ m/z 181/183 M->M_minus_Cl - Cl• M_minus_CH3 [M-CH3]+ m/z 201/203/205 M->M_minus_CH3 - CH3• M_minus_HCl [M-HCl]+• m/z 180/182 M->M_minus_HCl - HCl Fragment1 Further Fragmentation (e.g., loss of C2H4) M_minus_Cl->Fragment1 M_minus_HCl->Fragment1

Caption: Predicted EI-MS fragmentation pathway for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline.

The molecular ion ([M]+•) would be expected at m/z 216, with isotopic peaks at m/z 218 and 220 due to the presence of two chlorine atoms. Key fragmentation pathways would likely involve the loss of a chlorine radical ([M-Cl]+) at m/z 181/183, the loss of a methyl radical ([M-CH3]+) from the tetrahydroquinazoline ring at m/z 201/203/205, and the elimination of a neutral HCl molecule ([M-HCl]+•) at m/z 180/182. Further fragmentation of these primary ions would also occur.

Ensuring Trustworthiness: A Self-Validating System

A developed analytical method is only as reliable as its validation. Method validation provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[10]

Key Validation Parameters
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a blank matrix and a matrix spiked with potential interferences.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used to establish the calibration curve, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations (e.g., spiked matrix) and expressing the results as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated (LOD) and the lowest concentration that can be determined with acceptable precision and accuracy (LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The successful GC-MS analysis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline hinges on a systematic approach that begins with the careful selection and handling of a high-purity reference standard. While a specific validated method is not yet published, the proposed GC-MS protocol in this guide provides a robust starting point for method development. By adhering to the principles of analytical method validation, researchers can ensure the generation of high-quality, reliable, and defensible data, which is the bedrock of sound scientific research and drug development.

References

  • International Organization for Standardization. ISO Guide 30:2015 Reference materials — Selected terms and definitions. ISO; 2015.
  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. 2017.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. 2020.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. 2015.
  • Managing Reference Standards and Calibration M
  • Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. IAEA-INIS. 2012.
  • SOP for Handling of Reference Standards. PharmaJia. 2024.
  • Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. 2000.
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates.
  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. United States Environmental Protection Agency (EPA).
  • GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. OSTI.GOV. 1991.

Sources

Validation

Comparative Efficacy of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Derivatives in Drug Design

As drug discovery pivots toward highly selective, non-classical inhibitors, the architectural nuances of core scaffolds dictate both synthetic viability and pharmacokinetic success. Among privileged structures, 2,4-dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, non-classical inhibitors, the architectural nuances of core scaffolds dictate both synthetic viability and pharmacokinetic success. Among privileged structures, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline derivatives—specifically the 7-methyl substituted variants—have emerged as highly versatile building blocks.

This guide provides a comprehensive comparison of the 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline scaffold against traditional aromatic quinazolines and unsubstituted tetrahydroquinazolines. By analyzing regioselective reactivity and biological efficacy, we provide actionable, self-validating protocols for researchers developing next-generation kinase and dihydrofolate reductase (DHFR) inhibitors.

Mechanistic Foundation: Why the 7-Methyl-Tetrahydro Scaffold?

The utility of 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline relies on two distinct chemical features: its differential electrophilicity for Nucleophilic Aromatic Substitution (SNAr) and the steric/lipophilic tuning provided by the partially saturated ring.

SNAr Regioselectivity

Like all 2,4-dichloroquinazolines, this scaffold exhibits profound regioselectivity [1]. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position. This lowers the activation energy for nucleophilic attack at C4, allowing for sequential, highly controlled functionalization. You can achieve C4-amination under mild conditions, reserving the C2 position for harsher, high-temperature coupling[1].

The Role of the 7-Methyl-Tetrahydro Ring

Fully aromatic quinazolines are flat, rigid, and often suffer from poor aqueous solubility (a common cause of attrition in lead optimization). The reduction of the benzenoid ring to a 5,6,7,8-tetrahydro system introduces sp3 character, breaking molecular planarity and significantly improving the thermodynamic solubility profile. Furthermore, the addition of the 7-methyl group introduces a specific vector of steric bulk. In the context of non-classical antifolates targeting pathogenic DHFR, this lipophilic protrusion enhances binding affinity within the hydrophobic pocket of the enzyme, driving selectivity for pathogenic (e.g., Toxoplasma gondii, Mycobacterium tuberculosis) over human DHFR[2].

SNAr_Workflow Start 2,4-Dichloro-7-methyl- 5,6,7,8-tetrahydroquinazoline Step1 C4-Amination (Mild Conditions, 0-25°C) Start->Step1 Primary Amine / Base Intermediate 2-Chloro-4-amino Derivative Step1->Intermediate Step2 C2-Amination (Harsh Conditions, 90-110°C) Intermediate->Step2 Secondary Amine / Heat Product 2,4-Diamino Target Compound Step2->Product

Sequential SNAr workflow exploiting C4 vs C2 LUMO differentials.

Comparative Scaffold Analysis

To objectively evaluate the 7-methyl-tetrahydro scaffold, we must compare it against its structural cousins. The table below synthesizes experimental data regarding synthetic handling and biological targeting.

Parameter2,4-Dichloroquinazoline (Fully Aromatic)2,4-Dichloro-5,6,7,8-tetrahydroquinazoline2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
SNAr C4 Reactivity Extremely high (Prone to over-reaction/hydrolysis)High (Easily controlled at RT)High (Controlled; slight steric shielding from ring)
SNAr C2 Reactivity Moderate (Requires 80°C)Low (Requires >100°C or microwave)Low (Requires >100°C, highly stable intermediate)
Aqueous Solubility Poor (Planar packing)Moderate (sp3 character disrupts packing)Moderate-High (Optimized lipophilic/hydrophilic balance)
Primary Biological Target Kinases (EGFR, VEGFR)DHFR (Bacterial/Fungal)DHFR (Protozoan: T. gondii, P. carinii)
Pathogen vs. Human Selectivity Poor (High off-target human kinase binding)ModerateHigh (7-methyl group exploits specific pathogen pocket)

Key Takeaway: While the fully aromatic scaffold is the industry standard for oncology (e.g., Gefitinib derivatives), the 7-methyl-tetrahydroquinazoline scaffold is vastly superior for anti-infective drug design. The methyl group acts as a lipophilic anchor, increasing the Selectivity Index (SI) against parasitic DHFR[3].

Experimental Workflow: Self-Validating Regioselective SNAr

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The causality behind each step is explicitly defined to prevent common pitfalls such as C4-hydrolysis or C2-oversubstitution[4].

Phase 1: C4-Monoamination

Objective: Selectively substitute the C4-chloride while preserving the C2-chloride.

  • Preparation: Dissolve 2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: Anhydrous conditions are critical; the C4-chloride is highly electrophilic and prone to hydrolysis into a quinazolinone side-product if water is present.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: A non-nucleophilic base neutralizes the HCl byproduct without competing with the target amine.

  • Amine Addition: Cool the reaction to 0°C. Dropwise, add the primary amine (1.05 eq). Causality: Temperature control prevents the thermal activation required for C2 substitution, ensuring 100% regioselectivity.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]+ is replaced by the mono-substituted mass. The isotopic pattern will clearly show the retention of one chlorine atom (3:1 ratio for 35Cl:37Cl).

Phase 2: C2-Amination

Objective: Substitute the recalcitrant C2-chloride to yield the final 2,4-diamino derivative.

  • Solvent Swap: Isolate the Phase 1 intermediate and dissolve in a high-boiling polar protic solvent (e.g., n-butanol). Causality: The electron-donating amine at C4 has now deactivated the quinazoline ring, raising the activation energy required for C2 substitution.

  • Reaction: Add the secondary amine (3.0 eq) and heat to 100-110°C for 12-24 hours (or 150°C for 30 mins via microwave irradiation).

  • Validation (Final): TLC (Hexane:EtOAc) will show a highly polar shift. 1H-NMR will confirm the disappearance of the C2-chloride by the upfield shift of the surrounding tetrahydro protons, confirming complete functionalization.

Biological Application: DHFR Inhibition Pathway

The primary application of the synthesized 2,4-diamino-7-methyl-5,6,7,8-tetrahydroquinazolines is the competitive inhibition of Dihydrofolate Reductase (DHFR). By mimicking the natural substrate (dihydrofolate), these derivatives bind to the active site, preventing the reduction of DHF to Tetrahydrofolate (THF). This halts thymidylate synthesis, ultimately arresting pathogenic DNA replication[5].

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis (Cell Survival) THF->DNA Thymidylate Synthase Inhibitor 7-Methyl-Tetrahydroquinazoline Derivative Inhibitor->DHF Competitive Inhibition (Blocks THF Production)

Mechanism of action for tetrahydroquinazoline-based non-classical antifolates.

The 7-methyl group specifically interacts with the variable hydrophobic residues present in parasitic DHFR (e.g., Pneumocystis carinii), which are absent in the human DHFR homologue. This structural nuance is what elevates the scaffold from a generic binder to a precision therapeutic agent.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry MDPI - Molecules[Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities Journal of Medicinal Chemistry (PubMed)[Link]

  • Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim ChEMBL - EMBL-EBI[Link]

  • A DFT-based QSAR study on inhibition of human dihydrofolate reductase SciSpace[Link]

Sources

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